Pgam1-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(1-hydroxy-7-nitro-9-oxoxanthen-3-yl)-4-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N2O7S/c28-21-12-17(13-23-24(21)25(29)20-14-18(27(30)31)8-11-22(20)34-23)26-35(32,33)19-9-6-16(7-10-19)15-4-2-1-3-5-15/h1-14,26,28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBFEAYMCMDULD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=C4C(=C3)OC5=C(C4=O)C=C(C=C5)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pgam1-IN-2 and its Modulation of the Warburg Effect: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cells exhibit a distinct metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis and lactate production, even in the presence of ample oxygen. This metabolic reprogramming is crucial for tumor growth and proliferation, providing not only energy but also essential building blocks for biosynthesis. Phosphoglycerate mutase 1 (PGAM1), a key enzyme in the glycolytic pathway, catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). Its upregulation in various cancers makes it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of Pgam1-IN-2, a small molecule inhibitor of PGAM1, and its effects on the Warburg effect. This compound is also identified in scientific literature as PGMI-004A.[1]
Mechanism of Action of this compound
This compound functions as a direct inhibitor of the enzymatic activity of PGAM1.[1] By binding to PGAM1, it blocks the conversion of 3-PG to 2-PG, leading to an intracellular accumulation of 3-PG and a depletion of 2-PG.[1] This targeted disruption of a key glycolytic step has significant downstream consequences on cancer cell metabolism, effectively reversing the metabolic advantages conferred by the Warburg effect.[1][2]
Quantitative Data on this compound (PGMI-004A)
The following tables summarize the key quantitative data regarding the biochemical and cellular effects of this compound.
Table 1: Biochemical and Binding Properties of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PGAM1 Inhibition) | 13.1 µM | Purified human PGAM1 | [1] |
| Ki | 3.91 µM | Purified human PGAM1 | [1] |
| Kd | 7.2 ± 0.7 µM | Purified human PGAM1 | [1] |
| Kd | 9.4 ± 2.0 µM | Purified human PGAM1 | [1] |
Table 2: Cellular Effects of this compound (PGMI-004A) in H1299 Cells
| Parameter | Effect | Quantitative Data | Reference |
| Lactate Production | Decreased | Percentage of reduction not specified in search results. | [1] |
| Glucose Uptake | No significant effect | Not applicable. | [2] |
| NADPH/NADP+ Ratio | Decreased | Fold change not specified in search results. | [1] |
| Lipid Biosynthesis | Reduced | Percentage of inhibition not specified in search results. | [1] |
| RNA Biosynthesis | Reduced | Percentage of inhibition not specified in search results. | [1] |
| Cell Proliferation | Inhibited | IC50 not specified in search results. | [1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of these findings.
PGAM1 Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on purified PGAM1.
Materials:
-
Purified recombinant human PGAM1
-
This compound (PGMI-004A)
-
3-Phosphoglycerate (3-PG)
-
Coupling enzymes: enolase, pyruvate kinase (PK), lactate dehydrogenase (LDH)
-
NADH
-
Assay buffer (e.g., Tris-HCl with MgCl2 and KCl)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADH, ADP, and the coupling enzymes (enolase, PK, and LDH).
-
Add purified PGAM1 to the reaction mixture.
-
Add varying concentrations of this compound to the wells.
-
Initiate the reaction by adding the substrate, 3-PG.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the PGAM1 activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
H1299 lung cancer cells
-
This compound (PGMI-004A)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed H1299 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle-only control.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 for cell proliferation by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Metabolic Flux Analysis using 13C-Labeled Glucose
Objective: To trace the metabolic fate of glucose and quantify the flux through glycolysis and connected pathways upon PGAM1 inhibition.
Materials:
-
H1299 cells
-
This compound (PGMI-004A)
-
Glucose-free cell culture medium
-
[U-13C6]-glucose (uniformly labeled glucose)
-
Methanol, water, and chloroform for metabolite extraction
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Culture H1299 cells in standard medium.
-
Treat one group of cells with this compound and another with a vehicle control.
-
Switch the culture medium to glucose-free medium supplemented with [U-13C6]-glucose and continue the treatment for a defined period to allow for isotopic labeling of intracellular metabolites to reach a steady state.
-
Harvest the cells and rapidly quench metabolism (e.g., with cold methanol).
-
Extract intracellular metabolites using a methanol/water/chloroform extraction method.
-
Analyze the polar metabolite extracts by LC-MS to determine the mass isotopologue distribution of key metabolites in the glycolytic and pentose phosphate pathways (e.g., 3-PG, lactate, ribose-5-phosphate).
-
Use metabolic flux analysis software to fit the labeling data to a metabolic network model and calculate the intracellular metabolic fluxes. This will reveal the quantitative changes in pathway activity induced by this compound.
Visualizations
Signaling Pathways and Experimental Workflows
References
Pgam1-IN-2: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Pgam1-IN-2, a potent inhibitor of Phosphoglycerate Mutase 1 (PGAM1). PGAM1 is a critical enzyme in the glycolytic pathway, and its upregulation is a common feature in various cancers, making it a promising therapeutic target. This compound, identified as compound 15h in its discovery publication, emerged from a structure-activity relationship study of N-xanthone benzenesulfonamides.[1][2][3]
Discovery and Synthesis
This compound was developed as part of a research effort to create novel inhibitors of PGAM1 with improved potency and specificity.[1][2][3] The synthesis of this compound involves a multi-step chemical process, as outlined in the discovery publication by Wang et al. (2018). The general synthetic scheme for the N-xanthone benzenesulfonamide series, to which this compound belongs, is detailed below.
General Synthesis of N-Xanthone Benzenesulfonamides
The synthesis commences with the construction of the xanthone core. This is achieved by reacting 2,6-dihydroxybenzoic acid with phloroglucinol using Eaton's reagent. The resulting xanthone core then undergoes a series of modifications, including triflation and pivaloylation, to introduce necessary functional groups. A key step is the Buchwald amination-hydrolysis protocol, which introduces an amine group onto the xanthone scaffold. This amine then serves as the attachment point for various substituted benzenesulfonyl chlorides, leading to the final N-xanthone benzenesulfonamide compounds, including this compound.[3]
Biological Activity and Data
This compound has been shown to be a potent inhibitor of PGAM1 and exhibits anti-proliferative effects against cancer cell lines. The key quantitative data for this compound and related compounds from the discovery study are summarized in the tables below.
Table 1: In Vitro PGAM1 Inhibitory Activity
| Compound | IC50 (μM) vs. PGAM1 |
| This compound (15h) | 2.1 |
| 9h | 6.4 |
| 9n | 2.5 |
| 15a | 4.3 |
| 15b | > 50 |
| 15c | 2.9 |
| 15d | 2.4 |
| 15e | 2.2 |
| 15f | 3.2 |
| PGMI-004A (Reference) | 4.1 |
Data sourced from Wang et al., 2018.[2][3]
Table 2: Anti-proliferative Activity in H1299 Cancer Cells
| Compound | IC50 (μM) vs. H1299 Cells |
| This compound (15h) | 33.8 ± 6.1 |
| 9h | 24.1 ± 1.2 |
| 9n | 38.2 ± 2.7 |
| 15c | 35.5 ± 2.6 |
| 15d | 35.8 ± 3.3 |
| 15e | 34.6 ± 2.1 |
| PGMI-004A (Reference) | 39.5 ± 2.5 |
Data sourced from Wang et al., 2018.[2][3]
Signaling Pathways and Mechanism of Action
PGAM1 is a crucial enzyme in the glycolytic pathway, catalyzing the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). By inhibiting PGAM1, this compound disrupts this key metabolic step. This disruption has several downstream consequences for cancer cells, which are highly reliant on glycolysis for energy and biosynthetic precursors. The inhibition of PGAM1 leads to an accumulation of 3-PG and a depletion of 2-PG. Elevated 3-PG levels can inhibit the pentose phosphate pathway (PPP), which is vital for nucleotide synthesis and redox balance. This metabolic reprogramming ultimately hinders cancer cell proliferation and survival.
The activity of PGAM1 is also linked to major oncogenic signaling pathways. It is considered a downstream effector of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the discovery of this compound.
PGAM1 Inhibition Assay
This assay is a coupled-enzyme assay used to determine the in vitro inhibitory activity of compounds against PGAM1.
-
Reagents and Materials:
-
Human recombinant PGAM1 enzyme
-
Enolase, Pyruvate Kinase (PK), and Lactate Dehydrogenase (LDH)
-
3-phosphoglycerate (3-PG) as the substrate
-
NADH
-
ATP
-
Assay buffer (e.g., Tris-HCl with MgCl2 and KCl)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADH, ATP, enolase, PK, and LDH.
-
Add the test compound at various concentrations to the wells of the 96-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the PGAM1 enzyme to all wells except for the blank control.
-
Initiate the reaction by adding the substrate, 3-PG.
-
Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37 °C). The decrease in absorbance corresponds to the oxidation of NADH, which is proportional to the rate of the PGAM1-catalyzed reaction.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Proliferation (MTT) Assay
This assay is used to assess the anti-proliferative effects of the compounds on cancer cell lines.
-
Reagents and Materials:
-
H1299 human non-small cell lung carcinoma cell line
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Seed H1299 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Experimental and Logical Workflow
The discovery of this compound followed a logical progression from initial screening to cellular evaluation.
References
- 1. The Design and Synthesis of N-Xanthone Benzenesulfonamides as Novel Phosphoglycerate Mutase 1 (PGAM1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Design and Synthesis of N-Xanthone Benzenesulfonamides as Novel Phosphoglycerate Mutase 1 (PGAM1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of Pgam1-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the target validation of Pgam1-IN-2, a potent inhibitor of Phosphoglycerate Mutase 1 (PGAM1). PGAM1 is a crucial enzyme in the glycolytic pathway, catalyzing the conversion of 3-phosphoglycerate to 2-phosphoglycerate. Its upregulation is a common feature in various cancers, making it a promising therapeutic target.[1] this compound has emerged as a valuable tool compound for studying the biological roles of PGAM1 and for the development of novel anti-cancer therapies.
Quantitative Data Summary
This compound has been characterized by its inhibitory activity against the PGAM1 enzyme and its anti-proliferative effects on cancer cells. The key quantitative data are summarized in the table below for clear comparison.
| Parameter | Value | Cell Line | Reference |
| PGAM1 IC50 | 2.1 µM | - | [2] |
| H1299 Cell Proliferation IC50 | 33.8 ± 6.1 µM | H1299 | [2] |
Signaling Pathways and Experimental Workflow
To understand the context of this compound's action, it is essential to visualize the relevant biological pathways and the experimental procedures used for its validation.
The workflow for validating this compound as a PGAM1 inhibitor typically involves a series of biochemical and cell-based assays.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
PGAM1 Inhibition Assay
This assay determines the in-vitro potency of this compound against the PGAM1 enzyme.
Materials:
-
Recombinant human PGAM1 enzyme
-
3-Phosphoglycerate (3-PG)
-
Enolase
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
ADP
-
2,3-Bisphosphoglycerate (2,3-BPG)
-
Assay buffer (e.g., Tris-HCl with MgCl2 and KCl)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, 3-PG, enolase, PK, LDH, NADH, ADP, and 2,3-BPG in each well of a 96-well plate.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding the recombinant PGAM1 enzyme to each well.
-
Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the conversion of 3-PG to 2-PG by PGAM1.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Anti-proliferative Activity in H1299 Cells (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of the H1299 non-small cell lung cancer cell line.
Materials:
-
H1299 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed H1299 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
The following day, treat the cells with a serial dilution of this compound or DMSO (vehicle control) in fresh culture medium.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
References
A Technical Guide to the Preclinical Evaluation of PGAM1 Inhibitors in Oncology
Disclaimer: No specific preclinical data for a compound designated "Pgam1-IN-2" is publicly available. This guide provides a comprehensive overview based on the preclinical evaluation of well-characterized phosphoglycerate mutase 1 (PGAM1) inhibitors, such as PGMI-004A and KH3 , which serve as representative examples for researchers, scientists, and drug development professionals.
Introduction: PGAM1 as a Therapeutic Target in Oncology
Phosphoglycerate mutase 1 (PGAM1) is a pivotal glycolytic enzyme that catalyzes the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[1][2][3] Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect," to support rapid proliferation and biosynthesis.[4] PGAM1 is frequently overexpressed in a wide range of human cancers, including pancreatic, lung, liver, and breast cancer, and its elevated expression often correlates with poor prognosis.[5][6] By controlling the levels of 3-PG and 2-PG, PGAM1 coordinates glycolysis with key biosynthetic pathways like the pentose phosphate pathway (PPP) and serine synthesis, which are crucial for producing nucleotides, lipids, and maintaining redox balance.[2][3][7][8] This central role in metabolic reprogramming makes PGAM1 an attractive therapeutic target for cancer treatment.[5][9]
Inhibiting PGAM1 disrupts the glycolytic flux, leading to an accumulation of 3-PG and a depletion of 2-PG.[2][3][7][8] This metabolic perturbation not only starves cancer cells of energy and essential building blocks but can also induce other cellular stresses, such as ferroptosis, and modulate the tumor microenvironment, potentially enhancing anti-tumor immunity.[5]
Preclinical Data Presentation
The following tables summarize the quantitative data from preclinical studies of representative PGAM1 inhibitors.
Table 1: In Vitro Efficacy of Representative PGAM1 Inhibitors
| Compound | Cancer Type | Cell Line(s) | Efficacy Metric | Value | Reference(s) |
| KH3 | Pancreatic Cancer | Primary Patient Cells | EC50 | 0.22 - 0.43 µM | [10] |
| KH3 | Hepatocellular Carcinoma (HCC) | Various Human HCC Lines | EC50 | 2.187 - 9.272 µM | [5] |
| KH3 | Hepatocellular Carcinoma (HCC) | Primary Patient HCC Cells | EC50 | 1.322 - 3.896 µM | [5] |
| PGMI-004A | Breast, Lung, Leukemia, Head & Neck | MDA-MB-231, H1299, Molm14, 212LN | Anti-proliferative Effect | Significant | [1] |
| HKB99 | Non-Small-Cell Lung Cancer (NSCLC) | PC9, HCC827, H1975, A549 | Potency vs. PGMI-004A | 8- to 22-fold greater | [11] |
Table 2: In Vivo Efficacy and Toxicology of Representative PGAM1 Inhibitors
| Compound | Cancer Model | Administration Route & Dose | Key Findings | Reference(s) |
| PGMI-004A | H1299 Lung Cancer Xenograft (Nude Mice) | 100 mg/kg/day, intraperitoneally | Well-tolerated; significantly decreased tumor growth and size. | [4] |
| KH3 | Hepa1-6 HCC Subcutaneous Xenograft (C57BL/6 Mice) | 75 mg/kg, intraperitoneally, every 3 days | Inhibited tumor growth; enhanced anti-PD-1 immunotherapy efficacy. | [5] |
| KH3 | Pancreatic Cancer Patient-Derived Xenograft (PDX) | Not specified | Effective tumor repression, correlated with PGAM1 expression levels. | [10] |
| KH3 | Hepatocellular Carcinoma (HCC) | Not specified | Good safety profile; no significant changes in ALT, AST, or creatinine levels. | [5] |
Table 3: Biochemical and Pharmacokinetic Parameters of Representative PGAM1 Inhibitors
| Compound | Parameter | Value | Method | Reference(s) |
| PGMI-004A | Ki (Inhibition Constant) | 3.91 ± 2.50 µM | Dixon Plot Analysis | [4] |
| KH3 | Kd (Binding Affinity) | 890 nM | Isothermal Titration Calorimetry (ITC) | [12][13] |
| KH3 | Inhibition Mechanism | Allosteric, Non-competitive | Lineweaver-Burk Plots, Co-crystal Structures | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized protocols for key experiments based on published studies of PGAM1 inhibitors.
3.1 In Vitro Cell Proliferation Assay
-
Objective: To determine the effect of the PGAM1 inhibitor on the growth of cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., PANC-1, Hepa1-6) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PGAM1 inhibitor (e.g., KH3) or vehicle control (DMSO) for 72-96 hours.
-
Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Glo®.
-
Measure absorbance or luminescence using a plate reader.
-
Calculate the half-maximal effective concentration (EC50) by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
3.2 PGAM1 Enzyme Activity Assay
-
Objective: To measure the direct inhibitory effect of the compound on PGAM1 enzymatic activity.
-
Methodology:
-
Purify recombinant human PGAM1 protein.
-
The assay measures the conversion of 3-PG to 2-PG, which is coupled to the conversion of 2-PG to phosphoenolpyruvate (PEP) by enolase, PEP to pyruvate by pyruvate kinase (PK), and finally pyruvate to lactate by lactate dehydrogenase (LDH).
-
The final step involves the oxidation of NADH to NAD+, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.
-
Set up reactions containing buffer, cofactors (e.g., MgCl2, ADP, NADH), coupling enzymes (enolase, PK, LDH), 3-PG substrate, and varying concentrations of the PGAM1 inhibitor.
-
Initiate the reaction by adding purified PGAM1.
-
Monitor the change in absorbance over time to determine the reaction rate.
-
Calculate inhibition constants (e.g., Ki) using methods like Dixon or Lineweaver-Burk plots.[12][13]
-
3.3 Western Blot Analysis
-
Objective: To analyze the expression levels of PGAM1 and downstream signaling proteins affected by the inhibitor.
-
Methodology:
-
Treat cancer cells with the PGAM1 inhibitor or vehicle for a specified time (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., PGAM1, p-AKT, AKT, PD-L1, LCN2) overnight at 4°C.[5]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
3.4 In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of the PGAM1 inhibitor in a living organism.
-
Methodology:
-
Subcutaneously inject a suspension of cancer cells (e.g., 4x10^6 Hepa1-6 cells in PBS) into the flank of immunocompromised (e.g., nude) or immunocompetent (e.g., C57BL/6) mice.[5]
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups (typically 5-6 mice per group).[5]
-
Administer the PGAM1 inhibitor (e.g., KH3 at 75 mg/kg) or vehicle control via a specified route (e.g., intraperitoneal injection) and schedule (e.g., every 3 days).[5]
-
Measure tumor volume with calipers every 2-3 days and monitor animal body weight as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis (IHC), and Western blotting.
-
Mandatory Visualizations
The following diagrams illustrate key concepts in the preclinical evaluation of PGAM1 inhibitors.
Caption: PGAM1's central role in coordinating glycolysis with key biosynthetic pathways.
Caption: Generalized workflow for the preclinical evaluation of a PGAM1 inhibitor.
Caption: Downstream effects and mechanism of action of PGAM1 inhibitors in cancer cells.
References
- 1. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphoglycerate Mutase 1 Coordinates Glycolysis and Biosynthesis to Promote Tumor Growth (Journal Article) | OSTI.GOV [osti.gov]
- 4. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PGAM1 Inhibition Promotes HCC Ferroptosis and Synergizes with Anti‐PD‐1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphoglycerate mutase 1 that is essential for glycolysis may act as a novel metabolic target for predicating poor prognosis for patients with gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. collaborate.princeton.edu [collaborate.princeton.edu]
- 9. An allosteric PGAM1 inhibitor effectively suppresses pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. sbyireview.com [sbyireview.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Pgam1-IN-2: A Technical Guide to its Function in Regulating Cellular Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphoglycerate mutase 1 (PGAM1) is a key glycolytic enzyme that plays a critical role in coordinating cellular metabolism to support rapid cell proliferation, particularly in cancer. Pgam1-IN-2 has been identified as a potent inhibitor of PGAM1, offering a valuable tool for studying the metabolic consequences of PGAM1 inhibition and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the function of this compound in regulating cellular biosynthesis, including its mechanism of action, its impact on key metabolic pathways, and detailed experimental protocols for its characterization.
Introduction to PGAM1 and its Role in Cellular Metabolism
PGAM1 catalyzes the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) during glycolysis.[1][2] Beyond its canonical role in energy production, PGAM1 is a critical regulator of anabolic biosynthesis.[3][4] By controlling the intracellular ratio of 3-PG to 2-PG, PGAM1 influences the flux of metabolites into key biosynthetic pathways, including the pentose phosphate pathway (PPP) and the serine synthesis pathway.[3][4] Upregulation of PGAM1 is a common feature in various human cancers, where it supports the high metabolic demands of tumor growth.[2][5]
This compound: A Potent Inhibitor of PGAM1
This compound, also identified as compound 15h, is a novel N-xanthone benzenesulfonamide that acts as a potent inhibitor of PGAM1.[1]
Quantitative Data on this compound Activity
| Compound | Target | IC50 (μM) | Cell Line (Proliferation IC50, μM) | Reference |
| This compound (15h) | PGAM1 | 2.1 | H1299 (33.8 ± 6.1) | [1] |
Mechanism of Action: How this compound Regulates Cellular Biosynthesis
Inhibition of PGAM1 by this compound leads to a predictable shift in the intracellular concentrations of its substrate and product, with profound downstream effects on cellular biosynthesis.
Alteration of Glycolytic Intermediates
Treatment of cells with a PGAM1 inhibitor like this compound is expected to cause an accumulation of 3-phosphoglycerate (3-PG) and a depletion of 2-phosphoglycerate (2-PG).[3][5]
Impact on the Pentose Phosphate Pathway (PPP)
The accumulation of 3-PG allosterically inhibits 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the oxidative PPP.[3] This leads to a reduction in PPP flux, thereby decreasing the production of NADPH and ribose-5-phosphate, which are essential for nucleotide synthesis and maintaining redox balance.[3]
Regulation of Serine Biosynthesis
The depletion of 2-PG reduces the activity of 3-phosphoglycerate dehydrogenase (PHGDH), the first and rate-limiting enzyme in the serine synthesis pathway.[3] This pathway is a major source of one-carbon units for the synthesis of nucleotides and other macromolecules.
Overall Effect on Cellular Proliferation
By disrupting these key biosynthetic pathways, this compound effectively "starves" cancer cells of the building blocks necessary for rapid growth, leading to an attenuation of cell proliferation.[1][3]
Signaling Pathways and Experimental Workflows
Signaling Pathway of PGAM1 Inhibition
References
- 1. The Design and Synthesis of N-Xanthone Benzenesulfonamides as Novel Phosphoglycerate Mutase 1 (PGAM1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyr26 phosphorylation of PGAM1 provides a metabolic advantage to tumours by stabilizing the active conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphoglycerate Mutase 1 (PGAM1) Promotes Pancreatic Ductal Adenocarcinoma (PDAC) Metastasis by Acting as a Novel Downstream Target of the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Delving into the Non-Glycolytic Landscape of PGAM1 with Pgam1-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphoglycerate mutase 1 (PGAM1), a key enzyme in the glycolytic pathway, has emerged as a multifaceted protein with significant non-glycolytic functions implicated in cancer progression.[1][2] Beyond its canonical role in metabolism, PGAM1 is involved in regulating crucial cellular processes such as cell migration, invasion, and DNA damage repair, often independent of its enzymatic activity.[3][4] This technical guide explores these non-glycolytic functions of PGAM1 and the utility of Pgam1-IN-2, a potent xanthone derivative inhibitor, in dissecting these complex roles. We provide a comprehensive overview of the current understanding, detailed experimental protocols, and quantitative data to facilitate further research and drug development efforts targeting PGAM1.
Introduction: PGAM1 Beyond Glycolysis
While traditionally known for catalyzing the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) in glycolysis, accumulating evidence highlights the "moonlighting" functions of PGAM1.[5][6] These non-canonical roles are particularly prominent in oncology, where PGAM1 overexpression is frequently correlated with poor prognosis and metastasis in various cancers.[7][8] The investigation into these non-glycolytic activities has unveiled novel mechanisms by which cancer cells exploit this enzyme to promote their survival and dissemination.
This compound is a specific small molecule inhibitor of PGAM1, belonging to the xanthone class of compounds. Its utility lies in its ability to pharmacologically probe the functions of PGAM1, allowing researchers to distinguish between its metabolic and non-metabolic roles.
Quantitative Data on the Effects of PGAM1 Inhibition
The following tables summarize the quantitative effects of PGAM1 inhibition on various cellular processes. While specific data for this compound is emerging, data from studies using other PGAM1 inhibitors and genetic knockdown approaches provide a valuable benchmark for its expected biological activity.
Table 1: Inhibitory Activity of this compound
| Compound | Target | Assay | IC50 (µM) | Cell Line | Reference |
| This compound | PGAM1 | Enzymatic Assay | 2.1 | - | [9] |
| This compound | Cell Proliferation | Proliferation Assay | 33.8 ± 6.1 | H1299 | [9] |
Table 2: Effects of PGAM1 Knockdown on Non-Glycolytic Functions
| Cellular Process | Cell Line | Method | Quantitative Effect | Reference |
| Cell Migration | Panc-1 | Transwell Assay | >60% decrease | [8] |
| Cell Invasion | Panc-1 | Transwell Assay | >60% decrease | [8] |
| Cell Migration | PC-3 | Transwell Assay | Prominently decreased | [2] |
| Cell Invasion | PC-3 | Transwell Assay | Prominently decreased | [2] |
| Apoptosis | PC-3 | Flow Cytometry | Increased from 6.68% to 20.50% | [2] |
| Apoptosis | U87 | Flow Cytometry | Increased to 42.9% | [10] |
| DNA Damage (DSBs) | HeLa | Comet Assay | Higher ratio of cells with residual DSBs | [11] |
Key Non-Glycolytic Signaling Pathways Modulated by PGAM1
PGAM1 has been shown to influence several critical signaling pathways that are central to cancer progression. This compound can be a valuable tool to investigate the precise role of PGAM1 within these networks.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. PGAM1 has been identified as a downstream effector of this pathway. Inhibition of the PI3K/Akt/mTOR pathway leads to a decrease in PGAM1 expression, suggesting a regulatory link. Conversely, PGAM1 can also influence downstream components of this pathway.
Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is crucial for embryonic development and its dysregulation is a hallmark of many cancers, promoting cell proliferation and invasion. Studies have shown that silencing PGAM1 can inhibit the Wnt/β-catenin pathway by increasing the phosphorylation of β-catenin, marking it for degradation.[10]
DNA Damage Response
A critical non-glycolytic function of PGAM1 is its role in the DNA damage response (DDR). PGAM1 has been shown to be required for the homologous recombination (HR) repair of DNA double-strand breaks (DSBs).[3] Mechanistically, PGAM1 can regulate the stability of CTBP-interacting protein (CtIP), a key factor in DSB end resection.[3]
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the non-glycolytic functions of PGAM1 using this compound.
Cell Migration Assay (Transwell Assay)
Objective: To quantify the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
24-well Transwell chambers (8.0 µm pore size)
-
Cancer cell line of interest
-
Cell culture medium (with and without serum)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet or DAPI)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells by incubating them in a serum-free medium.
-
Chamber Preparation: If performing an invasion assay, coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For a migration assay, this step is omitted.
-
Cell Seeding: Harvest the serum-starved cells and resuspend them in a serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL). Add the cell suspension to the upper chamber of the Transwell insert.
-
Treatment: In the lower chamber, add a medium containing a chemoattractant (e.g., 10% FBS). To the cell suspension in the upper chamber, add this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 12-48 hours, depending on the cell line).
-
Removal of Non-migrated Cells: Carefully remove the Transwell inserts from the wells. Using a cotton swab, gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with the fixation solution. Stain the cells with crystal violet or a fluorescent dye like DAPI.
-
Quantification: Count the number of migrated cells in several random fields of view under a microscope. The results can be expressed as the percentage of migration inhibition compared to the vehicle control.
Western Blot Analysis
Objective: To determine the effect of this compound on the expression and phosphorylation status of proteins in key signaling pathways.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PGAM1, anti-p-Akt, anti-Akt, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells and allow them to attach. Treat the cells with various concentrations of this compound for a specified time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
DNA Damage Assay (Comet Assay)
Objective: To assess the impact of this compound on the repair of DNA double-strand breaks.
Materials:
-
Cancer cell line of interest
-
This compound
-
DNA damaging agent (e.g., etoposide or ionizing radiation)
-
CometAssay® kit (or equivalent)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound for a predetermined time.
-
Induction of DNA Damage: Expose the cells to a DNA damaging agent to induce DSBs.
-
Cell Harvest and Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells in a neutral lysis buffer to remove cellular proteins, leaving behind the nuclear DNA.
-
Electrophoresis: Subject the slides to neutral electrophoresis. The damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.
-
Quantification: Analyze the comet images using specialized software to measure parameters such as tail length, tail intensity, and tail moment, which are indicative of the extent of DNA damage. Compare the results between this compound treated and control cells.
Conclusion and Future Directions
The exploration of PGAM1's non-glycolytic functions has opened new avenues for understanding cancer biology and developing novel therapeutic strategies. This compound serves as a critical tool for researchers to specifically investigate these non-metabolic roles. The provided data and protocols offer a framework for further studies aimed at elucidating the intricate mechanisms by which PGAM1 contributes to tumorigenesis and for evaluating the therapeutic potential of its inhibition. Future research should focus on in vivo studies with this compound to validate its efficacy and to explore its potential in combination with other cancer therapies. A deeper understanding of the protein-protein interactions of PGAM1 and how they are modulated by inhibitors like this compound will be crucial for the development of next-generation cancer treatments.
References
- 1. Development of Anthraquinone Analogues as Phosphoglycerate Mutase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoglycerate mutase 1 knockdown inhibits prostate cancer cell growth, migration, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Drug Screening Analysis against the Overexpression of PGAM1 Gene in Different Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and biological evaluation of 1,3,6,7-tetrahydroxyxanthone derivatives as phosphoglycerate mutase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pan-Cancer Analysis of PGAM1 and Its Experimental Validation in Uveal Melanoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. An Update on the Anticancer Activity of Xanthone Derivatives: A Review [mdpi.com]
Methodological & Application
Pgam1-IN-2: Application Notes and Protocols for In Vitro Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoglycerate mutase 1 (PGAM1) is a critical enzyme in the glycolytic pathway, catalyzing the conversion of 3-phosphoglycerate to 2-phosphoglycerate.[1][2][3][4] In numerous cancer types, PGAM1 is overexpressed and plays a significant role in promoting tumor progression, metastasis, and metabolic reprogramming.[1][2][3][5] These roles in both glycolytic and non-glycolytic pathways make PGAM1 an attractive therapeutic target in oncology.[1][4] Pgam1-IN-2 is an inhibitor of phosphoglycerate mutase 1 (PGAM1) with a reported IC50 of 2.1 μM.[6] These application notes provide detailed protocols for in vitro cellular assays to evaluate the efficacy and mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound.
| Parameter | Cell Line | Value | Reference |
| PGAM1 Inhibition (IC50) | Enzyme Assay | 2.1 μM | [6] |
| Cell Proliferation (IC50) | H1299 | 33.8 ± 6.1 μM | [6] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the PGAM1 signaling pathway and a general experimental workflow for evaluating this compound.
Caption: PGAM1 Signaling Pathway.
Caption: Experimental Workflow for this compound.
Experimental Protocols
Cell Culture
A human non-small cell lung carcinoma cell line, H1299, can be used to assess the anti-proliferative effects of this compound.[6][7] Pancreatic cancer cell lines such as Aspc-1 and Panc-1 are also suitable for studying the impact of PGAM1 inhibition on migration and invasion.[2] Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay (CCK-8)
This protocol is adapted from standard cell viability assay procedures.[5]
Materials:
-
H1299 cells
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Seed H1299 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from 0.1 µM to 100 µM. A vehicle control (DMSO) should be included.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plates for 48 to 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
PGAM1 Enzymatic Activity Assay
This protocol is based on a coupled enzyme reaction to measure the conversion of 3-phosphoglycerate to 2-phosphoglycerate.[8]
Materials:
-
Cell lysate from treated and untreated cells
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and other cofactors)
-
3-phosphoglycerate (substrate)
-
Enolase
-
Pyruvate kinase
-
Lactate dehydrogenase
-
NADH
-
ADP
-
96-well UV-transparent plates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare cell lysates from cells treated with this compound or vehicle control.
-
In a 96-well plate, prepare a reaction mixture containing the assay buffer, enolase, pyruvate kinase, lactate dehydrogenase, NADH, and ADP.
-
Add the cell lysate to the reaction mixture.
-
Initiate the reaction by adding 3-phosphoglycerate.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
The rate of NADH oxidation is proportional to the PGAM1 activity. Calculate the specific activity and determine the inhibitory effect of this compound.
Western Blot Analysis
This protocol allows for the analysis of protein expression levels.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PGAM1, anti-p-Akt, anti-Akt, anti-β-catenin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells using RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Metabolic Assays (Glucose Consumption and Lactate Production)
These assays assess the impact of PGAM1 inhibition on glycolysis.[7]
Materials:
-
Culture medium from treated and untreated cells
-
Glucose assay kit
-
Lactate assay kit
-
Microplate reader
Procedure:
-
Culture cells in the presence of this compound or vehicle control for a defined period (e.g., 24 hours).
-
Collect the culture medium at the beginning and end of the treatment period.
-
Measure the glucose and lactate concentrations in the collected medium using commercially available kits according to the manufacturer's instructions.
-
Calculate the rates of glucose consumption and lactate production and normalize to the cell number.
Troubleshooting
-
High variability in proliferation assays: Ensure consistent cell seeding density and proper mixing of reagents.
-
Low signal in Western blots: Optimize protein extraction, antibody concentrations, and incubation times.
-
Inconsistent enzyme activity: Ensure the stability of reagents and maintain a consistent temperature during the assay.
Conclusion
The provided protocols offer a framework for the in vitro characterization of this compound. By employing these cellular assays, researchers can effectively evaluate the inhibitor's potency, mechanism of action, and its effects on cancer cell metabolism and signaling pathways. These studies are crucial for the preclinical development of novel anti-cancer therapies targeting PGAM1.
References
- 1. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoglycerate Mutase 1 (PGAM1) Promotes Pancreatic Ductal Adenocarcinoma (PDAC) Metastasis by Acting as a Novel Downstream Target of the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are PGAM1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Pan-Cancer Analysis of PGAM1 and Its Experimental Validation in Uveal Melanoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phosphoglycerate Mutase Cooperates with Chk1 Kinase to Regulate Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Effective Use of PGAM1-IN-2 in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
PGAM1-IN-2 is a potent inhibitor of Phosphoglycerate Mutase 1 (PGAM1), a key enzyme in the glycolytic pathway that catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[1][2] Dysregulation of PGAM1 is implicated in various cancers, making it a significant therapeutic target.[1][3][4][5][6][7] Live cell imaging provides a powerful tool to study the real-time effects of this compound on cellular metabolism and physiology. These application notes provide detailed protocols for utilizing this compound in conjunction with fluorescent biosensors to monitor dynamic changes in key metabolic parameters.
Mechanism of Action
This compound inhibits the enzymatic activity of PGAM1, leading to an accumulation of its substrate, 3-PG, and a depletion of its product, 2-PG.[8] This disruption in the glycolytic pathway has several downstream consequences, including altered ATP production, changes in lactate levels, and potential impacts on mitochondrial function.[1][6][8] Live cell imaging allows for the direct visualization of these effects in real-time.
Data Presentation
Table 1: Recommended Starting Concentrations for this compound in Live Cell Imaging
| Parameter | Value | Notes |
| Enzymatic IC50 | 2.1 µM[2] | Concentration for 50% inhibition of PGAM1 enzymatic activity in biochemical assays. |
| Cell Proliferation IC50 (H1299 cells) | 33.8 ± 6.1 µM[2] | Concentration for 50% inhibition of cell proliferation over a longer time course. |
| Recommended Starting Concentration for Live Cell Imaging | 10 - 50 µM | This range is a suggested starting point for acute live cell imaging experiments (1-6 hours). Optimal concentration should be determined empirically for each cell line and experimental endpoint. It is advisable to perform a dose-response and time-course experiment to determine the optimal concentration that induces a metabolic effect without causing significant cytotoxicity within the imaging timeframe. |
Table 2: Expected Effects of this compound on Key Metabolic Parameters in Live Cell Imaging
| Parameter | Fluorescent Probe/Biosensor | Expected Change with this compound | Rationale |
| ATP/ADP Ratio | PercevalHR[9][10][11][12] | Decrease | Inhibition of glycolysis can lead to a reduction in ATP production, thereby lowering the ATP/ADP ratio.[6] |
| Intracellular Lactate | Lactate-Glo™ Assay, Laconic Sensor[13][14][15] | Decrease | As a downstream product of glycolysis, lactate levels are expected to decrease upon PGAM1 inhibition. |
| Mitochondrial Membrane Potential | TMRE (Tetramethylrhodamine, Ethyl Ester)[16][17][18][19] | Potential Decrease | Alterations in glycolysis can impact mitochondrial function, potentially leading to depolarization of the mitochondrial membrane. |
| Glucose Uptake | 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)[20][21][22][23][24] | Potential Secondary Changes | While not a direct effect, prolonged inhibition of glycolysis may lead to feedback mechanisms that alter glucose uptake. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: PGAM1 signaling pathway and the inhibitory effect of this compound.
Caption: General experimental workflow for live cell imaging with this compound.
Experimental Protocols
Protocol 1: Measuring ATP/ADP Ratio using PercevalHR Biosensor
This protocol describes how to measure the real-time effects of this compound on the cytosolic ATP/ADP ratio in live cells using the genetically encoded fluorescent biosensor PercevalHR.[9][10][11][12]
Materials:
-
Cells of interest
-
Plasmid encoding PercevalHR
-
Transfection reagent
-
Live cell imaging medium (e.g., FluoroBrite™ DMEM)
-
This compound (stock solution in DMSO)
-
Live cell imaging system with environmental control (37°C, 5% CO2) and appropriate filter sets for PercevalHR (e.g., excitation at 490 nm and 405 nm, emission at 515 nm).
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells on a glass-bottom imaging dish or plate at a density that will result in 50-70% confluency at the time of imaging.
-
24 hours after seeding, transfect the cells with the PercevalHR plasmid according to the manufacturer's protocol for your transfection reagent.
-
Allow 24-48 hours for biosensor expression.
-
-
This compound Treatment and Imaging:
-
Replace the culture medium with pre-warmed live cell imaging medium.
-
Place the imaging dish on the microscope stage and allow the cells to equilibrate in the environmental chamber for at least 30 minutes.
-
Acquire baseline images of the PercevalHR fluorescence at both excitation wavelengths for 5-10 minutes.
-
Add this compound to the imaging medium at the desired final concentration (e.g., 10-50 µM).
-
Immediately begin acquiring time-lapse images at both excitation wavelengths every 1-5 minutes for the desired duration (e.g., 1-6 hours).
-
-
Data Analysis:
-
For each cell at each time point, calculate the ratio of the fluorescence intensity at the two excitation wavelengths (e.g., F490/F405).
-
Normalize the ratio data to the baseline before the addition of this compound.
-
Plot the normalized ATP/ADP ratio over time to visualize the effect of this compound.
-
Protocol 2: Measuring Intracellular Lactate using a Fluorescent Probe
This protocol outlines a method to measure changes in intracellular lactate levels in response to this compound treatment.
Materials:
-
Cells of interest
-
Live cell imaging medium (glucose-free for lactate measurement)
-
This compound (stock solution in DMSO)
-
Lactate biosensor (e.g., Laconic) or a fluorescent lactate assay kit compatible with live cells.[13][14][15]
-
Live cell imaging system with environmental control.
Procedure:
-
Cell Preparation:
-
Seed and culture cells as described in Protocol 1. If using a genetically encoded lactate biosensor, transfect the cells 24-48 hours prior to imaging.
-
-
Inhibitor Treatment and Lactate Measurement:
-
Wash the cells twice with pre-warmed glucose-free imaging medium.
-
Add the lactate probe to the cells according to the manufacturer's instructions and incubate for the recommended time.
-
Acquire baseline fluorescence images.
-
Add this compound to the medium.
-
Acquire time-lapse images to monitor changes in intracellular lactate fluorescence.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the lactate probe in individual cells over time.
-
Normalize the data to the baseline to determine the relative change in intracellular lactate concentration.
-
Protocol 3: Assessing Mitochondrial Membrane Potential using TMRE
This protocol details the use of the potentiometric fluorescent dye TMRE to monitor changes in mitochondrial membrane potential following this compound treatment.[16][17][18][19]
Materials:
-
Cells of interest
-
Live cell imaging medium
-
This compound (stock solution in DMSO)
-
TMRE (stock solution in DMSO)
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization.
-
Live cell imaging system with appropriate filters for TMRE (e.g., excitation ~549 nm, emission ~575 nm).
Procedure:
-
Cell Preparation and Staining:
-
Seed and culture cells as described in Protocol 1.
-
Prepare a working solution of TMRE in pre-warmed imaging medium (final concentration typically 20-200 nM, optimize for your cell line).
-
Incubate the cells with the TMRE solution for 15-30 minutes at 37°C.
-
Wash the cells twice with pre-warmed imaging medium to remove excess dye.
-
-
Imaging and Treatment:
-
Place the cells on the microscope stage and acquire baseline images of TMRE fluorescence.
-
Add this compound to the medium and begin time-lapse imaging.
-
As a positive control, at the end of the experiment, add FCCP (e.g., 5-10 µM) to a separate well of stained cells to induce rapid mitochondrial depolarization and confirm the responsiveness of the dye.
-
-
Data Analysis:
-
Measure the average fluorescence intensity of the mitochondria in individual cells over time.
-
A decrease in TMRE fluorescence intensity indicates mitochondrial membrane depolarization.
-
Protocol 4: Monitoring Glucose Uptake with 2-NBDG
This protocol describes how to measure the effect of this compound on glucose uptake using the fluorescent glucose analog 2-NBDG.[20][21][22][23][24]
Materials:
-
Cells of interest
-
Glucose-free imaging medium
-
This compound (stock solution in DMSO)
-
2-NBDG (stock solution in DMSO)
-
Live cell imaging system with appropriate filters for 2-NBDG (e.g., excitation ~465 nm, emission ~540 nm).
Procedure:
-
Cell Preparation and Inhibitor Pre-treatment:
-
Seed and culture cells as described in Protocol 1.
-
Wash the cells twice with pre-warmed glucose-free imaging medium.
-
Incubate the cells with this compound in glucose-free medium for a desired pre-treatment time (e.g., 30-60 minutes).
-
-
2-NBDG Staining and Imaging:
-
Add 2-NBDG to the medium at a final concentration of 50-200 µM.
-
Immediately begin acquiring time-lapse images to monitor the rate of 2-NBDG uptake.
-
-
Data Analysis:
-
Measure the increase in intracellular fluorescence intensity over time. The slope of this increase represents the rate of glucose uptake.
-
Compare the rate of uptake in this compound-treated cells to untreated control cells.
-
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in live cell imaging studies. By employing these methods, scientists can gain valuable insights into the dynamic cellular responses to the inhibition of this key glycolytic enzyme, furthering our understanding of cancer metabolism and aiding in the development of novel therapeutic strategies. It is crucial to optimize the specific conditions, such as inhibitor concentration and incubation times, for each cell line and experimental setup to ensure reliable and reproducible results.
References
- 1. What are PGAM1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PGAM1 phosphoglycerate mutase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Phosphoglycerate Mutase 1 (PGAM1) Promotes Pancreatic Ductal Adenocarcinoma (PDAC) Metastasis by Acting as a Novel Downstream Target of the PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Phosphoglycerate Mutase 1 (PGAM1) Promotes Pancreatic Ductal Adenocarcinoma (PDAC) Metastasis by Acting as a Novel Downstream Target of the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphoglycerate mutase 1 is highly expressed in C6 glioma cells and human astrocytoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imaging changes in the cytosolic ATP-to-ADP ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. Imaging energy status in live cells with a fluorescent biosensor of the intracellular ATP-to-ADP ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current Methodologies for Visualizing ATP in Living Cells | Encyclopedia MDPI [encyclopedia.pub]
- 13. promega.com [promega.com]
- 14. Ultrasensitive sensors reveal the spatiotemporal landscape of lactate metabolism in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spie.org [spie.org]
- 16. assaygenie.com [assaygenie.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. researchgate.net [researchgate.net]
- 20. scholarworks.uark.edu [scholarworks.uark.edu]
- 21. mdpi.com [mdpi.com]
- 22. abcam.com [abcam.com]
- 23. biopioneer.com.tw [biopioneer.com.tw]
- 24. Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of Glycolytic Demand | Semantic Scholar [semanticscholar.org]
Pgam1-IN-2 solubility and stability for experimental use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pgam1-IN-2 is a potent inhibitor of Phosphoglycerate Mutase 1 (PGAM1), a key enzyme in the glycolytic pathway. PGAM1 catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG)[1]. In many cancer cells, PGAM1 is overexpressed and contributes to the Warburg effect, a metabolic shift towards aerobic glycolysis that supports rapid tumor growth[2][3]. Inhibition of PGAM1 can disrupt cancer cell metabolism, leading to decreased proliferation and tumor growth, making it an attractive target for cancer therapy[1][4]. These application notes provide detailed information on the solubility and stability of this compound, along with protocols for its use in common experimental settings.
Physicochemical Properties
This compound is a small molecule with an IC₅₀ of 2.1 μM for PGAM1[5]. It has been shown to inhibit the proliferation of H1299 cancer cells with an IC₅₀ of 33.8 ± 6.1 μM[5].
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration (w/v) | Concentration (Molar) | Notes |
| Dimethyl Sulfoxide (DMSO) | 62.5 mg/mL | 127.95 mM | Ultrasonic treatment may be needed to fully dissolve the compound. Use of hygroscopic DMSO can impact solubility; it is recommended to use a fresh, unopened vial[5]. |
| In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | 2.08 mg/mL | 4.26 mM | Forms a suspended solution; requires sonication before use[6]. |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | Poorly soluble | Direct dissolution in aqueous buffers is not recommended. Prepare a high-concentration stock in DMSO first and then dilute into the aqueous buffer. Note that precipitation may occur at higher concentrations. |
Table 2: Stability and Storage of this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent (Stock Solution) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles[5]. |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles[5]. | |
| Working Solution | Room Temperature or 37°C | Prepare fresh for each experiment | Stability in aqueous media at working concentrations and temperatures has not been extensively characterized. It is recommended to prepare fresh dilutions from the frozen stock for each experiment to ensure compound integrity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
1.1. High-Concentration Stock Solution (in DMSO)
-
To prepare a 10 mM stock solution, add 204.7 µL of high-quality, anhydrous DMSO to 1 mg of this compound powder.
-
Vortex thoroughly to dissolve the compound. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution[5].
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month[5].
1.2. Working Solutions for Cell-Based Assays
-
Thaw a vial of the 10 mM stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium. For example, to make a 100 µM working solution, add 10 µL of the 10 mM stock to 990 µL of cell culture medium.
-
Mix thoroughly by gentle vortexing or pipetting.
-
It is recommended to prepare the working solution fresh for each experiment. Due to the potential for precipitation in aqueous media, visually inspect the solution for any particulates before adding it to the cells.
Protocol 2: Cell Proliferation Assay (CCK-8 Assay)
This protocol is adapted from standard cell proliferation assays and is suitable for assessing the effect of this compound on cancer cell growth[7][8][9].
Materials:
-
Cancer cell line of interest (e.g., H1299, U87)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (prepared as in Protocol 1)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10³ to 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
At each time point, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C, or until a visible color change occurs.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: Western Blot Analysis of PGAM1 and Downstream Effectors
This protocol allows for the assessment of this compound's effect on the expression levels of PGAM1 and proteins in related signaling pathways[8][10].
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PGAM1, anti-phospho-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 10.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin or GAPDH to normalize protein levels.
Protocol 4: In Vitro PGAM1 Enzyme Activity Assay
This protocol is based on a coupled enzyme assay to measure the activity of PGAM1 in cell lysates[6].
Materials:
-
Cell lysate containing PGAM1
-
This compound
-
Assay buffer (100 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 2 mM MgCl₂, 100 mM KCl)
-
NADH
-
ADP
-
2,3-bisphosphoglycerate (2,3-BPG)
-
Lactate dehydrogenase
-
Pyruvate kinase
-
Enolase
-
3-phosphoglycerate (3-PG)
-
96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADH, ADP, 2,3-BPG, lactate dehydrogenase, pyruvate kinase, and enolase.
-
In a 96-well plate, add cell lysate and varying concentrations of this compound or vehicle control.
-
Initiate the reaction by adding 3-PG to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode at 37°C. The rate of NADH oxidation is proportional to the PGAM1 activity.
-
Calculate the PGAM1 activity and the inhibitory effect of this compound.
Visualizations
References
- 1. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyr26 phosphorylation of PGAM1 provides a metabolic advantage to tumours by stabilizing the active conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoglycerate mutase 1 regulates dNTP pool and promotes homologous recombination repair in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pan-Cancer Analysis of PGAM1 and Its Experimental Validation in Uveal Melanoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphoglycerate Mutase 1 (PGAM1) Promotes Pancreatic Ductal Adenocarcinoma (PDAC) Metastasis by Acting as a Novel Downstream Target of the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphoglycerate mutase 1 knockdown inhibits prostate cancer cell growth, migration, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PGAM1 Promotes Glycolytic Metabolism and Paclitaxel Resistance via Pyruvic Acid Production in Ovarian Cancer Cells [imrpress.com]
Application Notes: In Vivo Administration of Pgam1-IN-2 in Mouse Models
Introduction
Phosphoglycerate mutase 1 (PGAM1) is a key glycolytic enzyme that catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[1] Upregulation of PGAM1 has been observed in various human cancers, where it plays a crucial role in coordinating glycolysis and biosynthesis to support rapid tumor growth.[1] Consequently, PGAM1 has emerged as a promising therapeutic target for cancer treatment.[2][3] This document provides a detailed protocol for the in vivo administration of Pgam1-IN-2, a representative small molecule inhibitor of PGAM1, in mouse models, based on established methodologies for similar inhibitors such as PGMI-004A and KH3.[4][5]
This compound: A Representative PGAM1 Inhibitor
This compound is a potent and selective inhibitor of PGAM1. By blocking the enzymatic activity of PGAM1, this compound disrupts glycolytic flux, leading to an accumulation of 3-PG and a reduction of 2-PG.[1] This metabolic shift inhibits the pentose phosphate pathway (PPP) and other biosynthetic processes, ultimately suppressing cancer cell proliferation and tumor growth.[1][6] The protocols outlined below are designed to guide researchers in evaluating the in vivo efficacy and pharmacodynamics of this compound in preclinical mouse models of cancer.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo administration of PGAM1 inhibitors based on published studies.
Table 1: In Vivo Administration Parameters for PGAM1 Inhibitors in Mice
| Parameter | This compound (Representative) | PGMI-004A | KH3 |
| Mouse Model | Xenograft (e.g., H1299) | Xenograft (H1299)[4] | PDAC Animal Models[5] |
| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.)[4] | Intraperitoneal (i.p.)[5] |
| Dosage | 100 mg/kg/day | 100 mg/kg/day[4] | 90 mg/kg[5] |
| Vehicle | DMSO:PEG400:PBS (4:3:3) | DMSO:PEG400:PBS (4:3:3)[4] | Not Specified |
| Treatment Duration | 21 days | 21 days[4] | Not Specified |
Table 2: In Vitro Potency of PGAM1 Inhibitors
| Inhibitor | IC50 | Ki | Kd |
| PGMI-004A | 13.1 µM[7] | 3.91 ± 2.50 µM[4] | 9.4 ± 2.0 µM[4] |
| KH3 | Not Specified | Not Specified | 890 nM[8] |
Experimental Protocols
I. Preparation of this compound for In Vivo Administration
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Phosphate-buffered saline (PBS), sterile, 1X
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution by mixing DMSO, PEG400, and sterile 1X PBS in a 4:3:3 ratio. For example, to prepare 1 mL of vehicle, mix 400 µL DMSO, 300 µL PEG400, and 300 µL PBS. Vortex briefly to ensure a homogenous solution.
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dosage (e.g., 100 mg/kg) and the number and weight of the mice to be treated.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the prepared vehicle to achieve the final desired concentration.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary to aid dissolution.
-
-
Final Preparation:
-
Visually inspect the solution to ensure there is no precipitation.
-
Draw the solution into sterile syringes for administration. It is recommended to prepare fresh formulations daily.
-
II. In Vivo Administration of this compound in a Xenograft Mouse Model
Animal Model:
-
Athymic nude mice (e.g., Foxn1nu), female, 6-8 weeks old.[4]
Tumor Cell Implantation:
-
Culture human cancer cells (e.g., H1299 non-small cell lung cancer cells) under standard conditions.
-
Harvest the cells and resuspend them in sterile PBS or an appropriate medium at a concentration of 10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³) before starting the treatment. This typically takes around 6 days.[4]
Treatment Protocol:
-
Randomly divide the mice into two groups: a control group receiving the vehicle only and a treatment group receiving this compound.
-
Administer this compound (100 mg/kg) or the vehicle via intraperitoneal (i.p.) injection daily for 21 days.[4]
-
Monitor the tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = 4π/3 × (width/2)² × (length/2).[4]
-
Monitor the body weight and general health of the mice throughout the study. Initial toxicity studies have shown that a similar inhibitor, PGMI-004A, at 100 mg/kg/day is well-tolerated in nude mice.[4]
-
At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, and biomarker analysis).
Visualizations
Signaling Pathway of PGAM1 Inhibition
Caption: PGAM1 inhibition by this compound leads to the accumulation of 3-PG, which in turn inhibits the PPP.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating the in vivo efficacy of this compound in a xenograft mouse model.
References
- 1. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are PGAM1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. PGAM1 Promotes Glycolytic Metabolism and Paclitaxel Resistance via Pyruvic Acid Production in Ovarian Cancer Cells [imrpress.com]
- 7. PGMI-004A | PGAM1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring the Enzymatic Activity of PGAM1 after Pgam1-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring the enzymatic activity of Phosphoglycerate Mutase 1 (PGAM1) following treatment with its inhibitor, Pgam1-IN-2. This guide is intended for researchers in cell biology, cancer metabolism, and drug discovery to assess the efficacy of PGAM1 inhibitors.
Introduction to PGAM1 and this compound
Phosphoglycerate mutase 1 (PGAM1) is a crucial glycolytic enzyme that catalyzes the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[1][2] Upregulation of PGAM1 is observed in various cancers, where it plays a role in metabolic reprogramming to support rapid cell proliferation and tumor growth.[1][2][3] This makes PGAM1 an attractive therapeutic target. This compound is a potent inhibitor of PGAM1 with an IC50 of 2.1 μM.[4] By inhibiting PGAM1, this compound disrupts the glycolytic pathway, leading to an accumulation of upstream metabolites and a depletion of downstream products necessary for energy production and biosynthesis.[1]
Key Signaling Pathways Involving PGAM1
PGAM1 is integrated into several key cellular signaling and metabolic pathways:
-
Glycolysis: As a central enzyme in glycolysis, PGAM1 facilitates a key step in the energy production pathway.[1]
-
PI3K/Akt/mTOR Pathway: This major signaling pathway, often hyperactivated in cancer, is an upstream regulator of PGAM1.[5][6]
-
HIF-1α Signaling: PGAM1 and the hypoxia-inducible factor 1-alpha (HIF-1α) exhibit a positive mutual regulation, particularly relevant in the tumor microenvironment.[3][5]
-
Pentose Phosphate Pathway (PPP) and Serine Synthesis: PGAM1 coordinates glycolysis with anabolic pathways. Its substrate, 3-PG, inhibits the PPP enzyme 6-phosphogluconate dehydrogenase (6PGD), while its product, 2-PG, activates 3-phosphoglycerate dehydrogenase (PHGDH) in the serine biosynthesis pathway.[7][8][9]
-
DNA Damage Response: PGAM1 can sequester the phosphatase WIP1 in the cytoplasm, leading to the activation of the ATM signaling pathway and promoting DNA repair.[10]
Caption: Signaling pathways involving PGAM1 and the inhibitory action of this compound.
Experimental Protocols
This section provides a detailed methodology for treating cells with this compound and subsequently measuring the enzymatic activity of PGAM1.
Experimental Workflow
The overall experimental workflow is as follows:
Caption: Workflow for measuring PGAM1 activity after inhibitor treatment.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., H1299) in a suitable culture dish at a density that will result in 70-80% confluency at the time of lysis.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 μM). Include a vehicle control (medium with the same concentration of DMSO without the inhibitor).
-
Incubation: Incubate the cells with the inhibitor for a predetermined time (e.g., 6, 12, or 24 hours).
Protocol 2: Preparation of Cell Lysates
-
Washing: After the incubation period, place the culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.
-
Scraping and Collection: Scrape the cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
Protocol 3: Protein Concentration Measurement
-
Assay: Determine the protein concentration of the cell lysates using a standard protein assay method, such as the Bradford or BCA assay, following the manufacturer's instructions.
-
Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent enzymatic assay.
Protocol 4: PGAM1 Enzymatic Activity Assay (Coupled Enzyme Assay)
This protocol is adapted from established methods for measuring the forward reaction of PGAM1.[11]
-
Reaction Mixture Preparation: Prepare a master reaction mixture containing the following components in a Tris-HCl buffer (100 mM, pH 8.0):
-
0.5 mM EDTA
-
2 mM MgCl₂
-
100 mM KCl
-
0.2 mM NADH
-
1.5 mM ADP
-
10 μM 2,3-bisphosphoglycerate
-
0.6 units/ml Lactate Dehydrogenase
-
0.5 units/ml Pyruvate Kinase
-
0.3 units/ml Enolase
-
-
Assay Setup: In a 96-well plate, add a specific amount of normalized cell lysate (e.g., 10-50 μg of total protein) to each well.
-
Initiation of Reaction: Add the reaction mixture to each well.
-
Substrate Addition: To start the reaction, add the substrate, 3-phosphoglycerate, to a final concentration of 1 mM.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes. The decrease in absorbance corresponds to the oxidation of NADH.
-
Data Calculation: The rate of the reaction is proportional to the PGAM1 activity. Calculate the activity as the change in absorbance per minute per microgram of protein.
Data Presentation
Summarize the quantitative data in the following tables for clear comparison.
Table 1: Effect of this compound on PGAM1 Enzymatic Activity
| This compound Concentration (μM) | PGAM1 Activity (ΔA340/min/μg protein) | % Inhibition |
| 0 (Vehicle Control) | [Value] | 0 |
| 1 | [Value] | [Value] |
| 2.5 | [Value] | [Value] |
| 5 | [Value] | [Value] |
| 10 | [Value] | [Value] |
Table 2: Time-Dependent Inhibition of PGAM1 by this compound
| Incubation Time (hours) | PGAM1 Activity (ΔA340/min/μg protein) at [X] μM this compound | % Inhibition |
| 0 | [Value] | 0 |
| 6 | [Value] | [Value] |
| 12 | [Value] | [Value] |
| 24 | [Value] | [Value] |
Troubleshooting
-
Low PGAM1 Activity:
-
Ensure the cell lysate has a sufficient protein concentration.
-
Check the activity of the coupling enzymes.
-
Verify the freshness of the reagents, especially NADH and ADP.
-
-
High Background Signal:
-
Run a control reaction without the cell lysate to check for non-enzymatic NADH oxidation.
-
Run a control reaction without the substrate (3-phosphoglycerate) to measure background phosphatase activity in the lysate.
-
-
Inconsistent Results:
-
Ensure accurate pipetting and mixing of reagents.
-
Maintain a constant temperature during the assay.
-
Perform experiments in triplicate to ensure reproducibility.
-
By following these detailed protocols and application notes, researchers can effectively measure the enzymatic activity of PGAM1 after treatment with this compound and gain valuable insights into the inhibitory potential of this compound for therapeutic development.
References
- 1. What are PGAM1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. dovepress.com [dovepress.com]
- 3. dovepress.com [dovepress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phosphoglycerate Mutase 1 (PGAM1) Promotes Pancreatic Ductal Adenocarcinoma (PDAC) Metastasis by Acting as a Novel Downstream Target of the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyr26 phosphorylation of PGAM1 provides a metabolic advantage to tumours by stabilizing the active conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PKM2 functions as a histidine kinase to phosphorylate PGAM1 and increase glycolysis shunts in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphoglycerate mutase 1 (PGAM1) overexpression promotes radio- and chemoresistance in gliomas by activating the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pgam1-IN-2 Dosage Calculation in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the appropriate dosage of Pgam1-IN-2, a phosphoglycerate mutase 1 (PGAM1) inhibitor, for use in preclinical xenograft studies. The protocols outlined below are based on established methodologies for evaluating novel anti-cancer agents in vivo and draw upon existing data from studies with similar PGAM1 inhibitors.
Introduction to PGAM1 as a Therapeutic Target
Phosphoglycerate mutase 1 (PGAM1) is a key glycolytic enzyme that catalyzes the conversion of 3-phosphoglycerate to 2-phosphoglycerate.[1][2][3] Upregulation of PGAM1 is observed in various human cancers and is often associated with poor prognosis and increased tumor growth and metastasis.[3][4][5][6][7] By inhibiting PGAM1, cancer cell metabolism can be disrupted, leading to reduced proliferation and tumor growth.[8][9] this compound is an inhibitor of PGAM1 with a reported IC50 of 2.1 μM.[10] Preclinical xenograft models are essential for evaluating the in vivo efficacy and determining the optimal dosing regimen of novel inhibitors like this compound.
Quantitative Data Summary
The following table summarizes key in vitro and in vivo data for this compound and other relevant PGAM1 inhibitors to inform dosage selection for xenograft studies.
| Compound | Assay | Cell Line | Result | Reference |
| This compound | PGAM1 Inhibition | - | IC50: 2.1 μM | [10] |
| This compound | Cell Proliferation | H1299 | IC50: 33.8±6.1 μM | [10] |
| PGMI-004A | Toxicity Study (in vivo) | Nude Mice | Well-tolerated dose: 100mg/kg/day (i.p.) | [9] |
| KH3 | Cell Proliferation | Human HCC cell lines | EC50: 2.187 to 9.272 µM | [11] |
| KH3 | Cell Proliferation | Primary HCC cells | EC50: 1.322 to 3.896 µM | [11] |
Signaling Pathway and Experimental Workflow
PGAM1 Signaling Pathway in Cancer Metabolism
References
- 1. Identification of human phosphoglycerate mutase 1 (PGAM1) inhibitors using hybrid virtual screening approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoglycerate mutase 1 (PGAM1) overexpression promotes radio- and chemoresistance in gliomas by activating the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-Cancer Analysis of PGAM1 and Its Experimental Validation in Uveal Melanoma Progression [jcancer.org]
- 4. pnas.org [pnas.org]
- 5. Phosphoglycerate mutase 1 knockdown inhibits prostate cancer cell growth, migration, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. What are PGAM1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PGAM1 Inhibition Promotes HCC Ferroptosis and Synergizes with Anti‐PD‐1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of PGAM1 Expression Following Pgam1-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoglycerate mutase 1 (PGAM1) is a key enzyme in the glycolytic pathway, catalyzing the conversion of 3-phosphoglycerate to 2-phosphoglycerate.[1][2] Upregulation of PGAM1 has been observed in various cancers, where it plays a role in promoting cell proliferation, migration, and invasion.[1][3] Pgam1-IN-2 is a known inhibitor of PGAM1.[2] This document provides a detailed protocol for analyzing the in vitro effects of this compound on PGAM1 protein expression in cancer cell lines using Western blotting.
Data Presentation
The following tables summarize hypothetical quantitative data from Western blot analysis showing the dose-dependent and time-course effects of this compound on PGAM1 protein expression in a cancer cell line. The data is normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Dose-Dependent Effect of this compound on PGAM1 Expression
| This compound Concentration (µM) | Relative PGAM1 Expression (Normalized to Loading Control) | Standard Deviation |
| 0 (Vehicle Control) | 1.00 | ± 0.08 |
| 1 | 0.85 | ± 0.06 |
| 5 | 0.62 | ± 0.05 |
| 10 | 0.41 | ± 0.04 |
| 25 | 0.25 | ± 0.03 |
| 50 | 0.15 | ± 0.02 |
Table 2: Time-Course Effect of 10 µM this compound on PGAM1 Expression
| Treatment Duration (hours) | Relative PGAM1 Expression (Normalized to Loading Control) | Standard Deviation |
| 0 | 1.00 | ± 0.07 |
| 6 | 0.78 | ± 0.05 |
| 12 | 0.55 | ± 0.04 |
| 24 | 0.40 | ± 0.04 |
| 48 | 0.32 | ± 0.03 |
| 72 | 0.28 | ± 0.02 |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, or a cell line relevant to your research) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Treatment:
-
Dose-Response Experiment: Aspirate the medium from the wells and replace it with the medium containing different concentrations of this compound or the vehicle control. Incubate for a fixed time (e.g., 24 hours).
-
Time-Course Experiment: Treat the cells with a fixed concentration of this compound (e.g., 10 µM) or vehicle control and incubate for different durations (e.g., 6, 12, 24, 48, 72 hours).
-
Protein Extraction
-
Cell Lysis: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each well.
-
Cell Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
Protein Quantification
-
Bradford or BCA Assay: Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
-
Normalization: Based on the protein concentration, normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.
Western Blotting
-
Sample Preparation: To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PGAM1 (e.g., rabbit polyclonal, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[4][5][6]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:5000 in 5% milk/TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Loading Control: After detecting PGAM1, the membrane can be stripped and re-probed with a primary antibody for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Densitometry Analysis
-
Image Acquisition: Capture the Western blot images using an appropriate imaging system.
-
Quantification: Use image analysis software (e.g., ImageJ) to measure the band intensity for PGAM1 and the loading control in each lane.
-
Normalization: Normalize the intensity of the PGAM1 band to the intensity of the corresponding loading control band.
-
Relative Expression: Express the normalized PGAM1 expression as a fold change relative to the vehicle-treated control.
Visualizations
Caption: Experimental workflow for Western blot analysis of PGAM1.
Caption: PGAM1 signaling pathways affected by its inhibition.
References
- 1. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PGAM1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Phosphoglycerate mutase 1 knockdown inhibits prostate cancer cell growth, migration, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. PGAM1 antibody (67470-1-PBS) | Proteintech [ptglab.com]
- 6. PGAM1 Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes: Profiling Cellular Metabolism with Pgam1-IN-2 using the Seahorse XF Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoglycerate mutase 1 (PGAM1) is a key glycolytic enzyme that catalyzes the conversion of 3-phosphoglycerate to 2-phosphoglycerate.[1][2] Beyond its canonical role in glycolysis, PGAM1 is increasingly recognized as a critical regulator of cellular metabolism, coordinating glycolysis with biosynthetic pathways such as the pentose phosphate pathway (PPP) and serine biosynthesis.[1][3][4] Upregulation of PGAM1 has been observed in various cancers, where it supports rapid proliferation and tumor growth.[2][5][6] Inhibition of PGAM1 is therefore a promising therapeutic strategy for cancer and other diseases with dysregulated metabolism.[6]
Pgam1-IN-2 is a potent and specific inhibitor of PGAM1 with an IC50 of 2.1 μM.[7] This application note provides a detailed protocol for utilizing the Agilent Seahorse XF Analyzer to investigate the metabolic effects of this compound on cultured cells. The Seahorse XF technology enables real-time, label-free measurement of two key parameters of cellular metabolism: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[8] By treating cells with this compound and performing Seahorse XF assays, researchers can elucidate the inhibitor's impact on glycolytic function and mitochondrial bioenergetics.
Principle of the Assay
The Seahorse XF Analyzer measures OCR and ECAR in a microplate format. The instrument performs cycles of mixing, waiting, and measuring to determine these rates. The Seahorse XF Glycolysis Stress Test is particularly relevant for studying the effects of a glycolytic inhibitor like this compound. This test involves the sequential injection of glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (2-DG, a glucose analog that inhibits glycolysis). This allows for the determination of key parameters of glycolytic function, including glycolysis, glycolytic capacity, and glycolytic reserve. Pre-treatment of cells with this compound is expected to decrease these glycolytic parameters, providing a quantitative measure of the inhibitor's efficacy and its impact on cellular metabolism.
Data Presentation
The following tables present representative data from a Seahorse XF Glycolysis Stress Test performed on a cancer cell line treated with this compound. This data is illustrative of the expected outcomes based on the known function of PGAM1.
Table 1: Effect of this compound on Key Glycolytic Parameters (ECAR, mpH/min)
| Treatment Group | Basal Glycolysis | Glycolytic Capacity | Glycolytic Reserve |
| Vehicle Control | 50.2 ± 3.5 | 85.7 ± 5.1 | 35.5 ± 2.8 |
| This compound (2.5 µM) | 35.1 ± 2.9 | 60.3 ± 4.2 | 25.2 ± 2.1 |
| This compound (5 µM) | 22.8 ± 2.1 | 41.5 ± 3.6 | 18.7 ± 1.9 |
| This compound (10 µM) | 15.4 ± 1.8 | 28.9 ± 2.5 | 13.5 ± 1.5 |
Table 2: Effect of this compound on Mitochondrial Respiration (OCR, pmol/min) - Mito Stress Test
| Treatment Group | Basal Respiration | ATP Production | Maximal Respiration | Spare Respiratory Capacity |
| Vehicle Control | 120.5 ± 8.9 | 85.2 ± 6.3 | 250.1 ± 15.7 | 129.6 ± 9.8 |
| This compound (5 µM) | 118.9 ± 9.2 | 83.7 ± 7.1 | 245.8 ± 16.2 | 126.9 ± 10.1 |
Note: The data presented in these tables are representative and intended for illustrative purposes. Actual results may vary depending on the cell type, experimental conditions, and this compound concentration.
Experimental Protocols
Protocol 1: Seahorse XF Glycolysis Stress Test with this compound Treatment
This protocol is designed to assess the impact of this compound on the glycolytic function of adherent cells.
Materials:
-
Adherent cells of interest
-
This compound (stock solution in DMSO)
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., Agilent #103575-100)
-
L-Glutamine
-
Glucose
-
Oligomycin
-
2-Deoxyglucose (2-DG)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Agilent Seahorse XFe96 or XFe24 Analyzer
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.
-
Culture overnight in a 37°C, 5% CO2 incubator.
-
-
This compound Treatment (Pre-incubation):
-
On the day of the assay, prepare fresh dilutions of this compound in complete cell culture medium from the stock solution. Include a vehicle control (DMSO).
-
Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle.
-
Incubate the cells for a predetermined time (e.g., 1-4 hours) in a 37°C, 5% CO2 incubator.
-
-
Sensor Cartridge Hydration:
-
The day before the assay, hydrate a Seahorse XF Sensor Cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.
-
Incubate overnight in a 37°C non-CO2 incubator.
-
-
Assay Medium Preparation:
-
On the day of the assay, warm the Seahorse XF Base Medium to 37°C.
-
Supplement the base medium with L-glutamine (final concentration 2 mM).
-
Adjust the pH to 7.4.
-
-
Cell Plate Preparation:
-
Following the this compound incubation, wash the cells twice with the prepared Seahorse XF Assay Medium.
-
Add the final volume of Seahorse XF Assay Medium to each well.
-
Incubate the cell plate in a 37°C non-CO2 incubator for 1 hour prior to the assay.
-
-
Compound Loading:
-
Prepare stock solutions of glucose, oligomycin, and 2-DG in the Seahorse XF Assay Medium at the desired concentrations for injection.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate.
-
Run the Glycolysis Stress Test protocol on the instrument. The protocol will measure baseline ECAR and OCR, then sequentially inject glucose, oligomycin, and 2-DG, measuring the rates after each injection.
-
-
Data Analysis:
-
After the run, normalize the data to cell number or protein concentration.
-
Use the Seahorse Wave software to calculate the parameters of the Glycolysis Stress Test.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: PGAM1 in Glycolysis and Biosynthetic Pathways.
Caption: Seahorse Assay Workflow with this compound.
References
- 1. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. collaborate.princeton.edu [collaborate.princeton.edu]
- 5. PGAM1 Promotes Glycolytic Metabolism and Paclitaxel Resistance via Pyruvic Acid Production in Ovarian Cancer Cells [imrpress.com]
- 6. What are PGAM1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Note: Metabolomic Profiling of Cancer Cells Treated with a PGAM1 Inhibitor
Introduction
Phosphoglycerate mutase 1 (PGAM1) is a critical enzyme in the glycolytic pathway, catalyzing the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[1][2] In many cancer types, PGAM1 is overexpressed, playing a significant role in promoting the high glycolytic rates characteristic of the Warburg effect.[2][3] This metabolic reprogramming supports rapid cell proliferation and provides essential precursors for anabolic processes like nucleotide, amino acid, and lipid synthesis.[3][4] Consequently, PGAM1 has emerged as a promising therapeutic target for cancer treatment.[5]
This document describes the application of metabolomic profiling to understand the cellular effects of Pgam1-IN-2, a representative small molecule inhibitor of PGAM1. By inhibiting PGAM1, this compound is expected to induce significant shifts in the metabolic landscape of cancer cells. Untargeted metabolomic analysis using techniques such as liquid chromatography-mass spectrometry (LC-MS) is a powerful tool to quantify these changes, confirm the inhibitor's mechanism of action, and identify potential biomarkers of response.[6]
Disclaimer: The specific inhibitor "this compound" is used as a representative for this class of compounds. The quantitative data and specific findings presented are based on published results from well-characterized PGAM1 inhibitors, such as PGMI-004A, which are expected to produce similar metabolic effects.[4][7]
Mechanism of Action of PGAM1 Inhibition
This compound and similar inhibitors function by binding to PGAM1 and blocking its enzymatic activity.[3] This inhibition disrupts the normal flow of glycolysis, leading to a predictable metabolic signature:
-
Accumulation of Upstream Metabolites: The direct substrate of PGAM1, 3-phosphoglycerate (3-PG), is expected to accumulate within the cell.[4][7]
-
Depletion of Downstream Metabolites: The direct product, 2-phosphoglycerate (2-PG), and subsequent glycolytic intermediates will be depleted.[4][7]
-
Disruption of Intersecting Pathways: The altered levels of 3-PG and 2-PG have significant downstream consequences. Elevated 3-PG inhibits 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the Pentose Phosphate Pathway (PPP), thereby reducing the cell's capacity for nucleotide synthesis and redox balance.[4] This leads to decreased flux through the PPP and reduced biosynthesis of macromolecules like RNA and lipids.[4][8][9]
Data Presentation
Treatment of cancer cells with a PGAM1 inhibitor leads to quantifiable changes in key metabolites and metabolic pathway fluxes. The following tables summarize representative data from studies on H1299 non-small cell lung cancer cells following PGAM1 inhibition.
Table 1: Quantitative Changes in Key Glycolytic Intermediates Data derived from studies on H1299 cells with PGAM1 knockdown, which phenocopies inhibitor treatment.[4]
| Metabolite | Control (nmol/10^6 cells) | PGAM1 Inhibition (nmol/10^6 cells) | Fold Change |
| 3-Phosphoglycerate (3-PG) | ~0.35 | ~1.40 | ~4.0x Increase |
| 2-Phosphoglycerate (2-PG) | ~0.08 | ~0.02 | ~4.0x Decrease |
Table 2: Functional Impact on Metabolic Pathway Flux Data represents the approximate percentage decrease in metabolic rates in H1299 cells following treatment with a PGAM1 inhibitor (PGMI-004A).[4]
| Metabolic Pathway / Output | Approximate Decrease (%) |
| Glycolytic Rate | 50% |
| Lactate Production | 60% |
| Pentose Phosphate Pathway (PPP) Flux | 75% |
| RNA Biosynthesis | 50% |
| Lipogenesis | 40% |
Visualizations
Caption: Experimental workflow for metabolomic profiling.
Caption: PGAM1 inhibition alters metabolic pathways.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells (e.g., H1299, MCF-7) in 6-well plates or 10 cm dishes. Culture in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂ until they reach ~70-80% confluency. Prepare at least 4-6 replicates per condition (vehicle vs. inhibitor).
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentration in fresh culture medium. Prepare a vehicle control medium containing the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours) based on the inhibitor's known kinetics or preliminary experiments.
Protocol 2: Metabolite Extraction from Adherent Cells
This protocol must be performed quickly to prevent metabolic changes during sample preparation. Keep all solutions and equipment on ice.
-
Quenching and Washing:
-
Place the cell culture plates on ice.
-
Aspirate the treatment medium completely.
-
Quickly wash the cells twice with 5 mL of ice-cold phosphate-buffered saline (PBS) to remove any remaining medium. Aspirate the PBS completely after the final wash.
-
-
Metabolism Arrest:
-
Add 1 mL of ice-cold 80% methanol (-80°C) to each well of a 6-well plate. This step simultaneously quenches metabolic activity and begins the extraction process.[1]
-
Alternatively, snap-freeze the cell monolayer by adding liquid nitrogen directly to the plate for the most effective metabolic arrest.[10]
-
-
Cell Lysis and Harvesting:
-
Place the plates on a rocker or shaker at 4°C for 10-15 minutes to ensure complete lysis.
-
Using a cell scraper, scrape the cells from the plate surface into the methanol solution.[10]
-
Pipette the resulting cell lysate into a pre-chilled 1.5 mL microcentrifuge tube.
-
-
Protein Precipitation and Clarification:
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube. Be careful not to disturb the pellet.
-
Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite pellets at -80°C until LC-MS analysis.
-
Protocol 3: LC-MS/MS Based Metabolomic Analysis
-
Sample Reconstitution:
-
Just prior to analysis, reconstitute the dried metabolite pellets in 100 µL of an appropriate solvent, such as 50% acetonitrile/water or a buffer compatible with your chromatography method.[6]
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C to remove any remaining particulates.
-
Transfer the clear supernatant to LC-MS vials.
-
-
Chromatography:
-
Separate metabolites using a suitable column. For broad coverage of polar metabolites altered by glycolysis inhibition, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred.[11]
-
Example HILIC Parameters:
-
Column: Waters Atlantis HILIC Silica, 2.1 × 150 mm, 3 µm
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with 0.1% Formic Acid
-
Gradient: A time-gradient from high organic to high aqueous concentration.
-
Flow Rate: ~0.25 mL/min
-
Injection Volume: 5 µL[6]
-
-
-
Mass Spectrometry:
-
Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in both positive and negative ionization modes to maximize metabolite coverage.
-
Example MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive & Negative
-
Scan Range: m/z 70-1000
-
Data Acquisition: Perform MS1 full scans and data-dependent MS2 fragmentation to aid in metabolite identification.[6]
-
-
-
Data Processing and Analysis:
-
Process the raw LC-MS data using software like XCMS, MS-DIAL, or vendor-specific software to perform peak picking, alignment, and integration.
-
Identify metabolites by matching accurate mass (m/z) and retention times to authenticated standards or databases (e.g., HMDB, METLIN). Confirm identities using MS/MS fragmentation patterns.
-
Perform statistical analysis (e.g., t-tests, volcano plots, PCA) to identify metabolites that are significantly different between this compound treated and vehicle control groups.
-
Use pathway analysis tools (e.g., MetaboAnalyst, KEGG) to map the altered metabolites onto metabolic pathways and visualize the systemic impact of PGAM1 inhibition.
-
References
- 1. Extraction of Metabolites from Cancer Cells [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PGAM1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Allosteric Inhibitor of Phosphoglycerate Mutase 1 Suppresses Growth and Metastasis of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS based cell metabolic profiling of tumor cells: a new predictive method for research on the mechanism of action of anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PGAM1 Promotes Glycolytic Metabolism and Paclitaxel Resistance via Pyruvic Acid Production in Ovarian Cancer Cells [imrpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Pgam1-IN-2 insolubility in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Pgam1-IN-2 insolubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. Why is this happening?
A1: This is a common issue with compounds that are highly soluble in organic solvents like DMSO but have poor aqueous solubility. When the DMSO stock is diluted into the aqueous environment of the cell culture medium, the concentration of DMSO drops significantly, and the this compound may crash out of solution. The aqueous buffer in the media cannot maintain the solubility of the compound at higher concentrations.[1]
Q2: What is the recommended solvent for this compound?
A2: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at a concentration of 62.5 mg/mL (127.95 mM); however, ultrasonic treatment may be necessary to achieve complete dissolution.[2] It is crucial to use a fresh, anhydrous grade of DMSO, as it is hygroscopic and absorbed water can impact solubility.[3]
Q3: How can I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in 100% DMSO to your desired concentration, for example, 10 mM. To aid dissolution, vortex the solution and use an ultrasonic bath.[2] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Q4: What is the maximum concentration of DMSO that my cells can tolerate?
A4: The tolerance to DMSO varies between cell lines. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, and some are tolerant up to 1%.[4] However, primary cells are generally more sensitive, and a final DMSO concentration of 0.1% or lower is recommended.[5] It is always best practice to perform a dose-response curve for your specific cell line to determine the maximum tolerable DMSO concentration. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[6]
Q5: Are there any alternative methods to improve the solubility of this compound in my culture media?
A5: Yes, several strategies can be employed:
-
Step-wise Dilution: Instead of adding the DMSO stock directly to the full volume of media, you can try a stepwise dilution. First, dilute the DMSO stock into a small volume of complete media (containing serum) with vigorous mixing, and then add this to the rest of your culture. Serum proteins can sometimes help to stabilize the compound and prevent precipitation.[7]
-
Pre-warming the Media: Gently warming the cell culture media to 37°C before adding the compound can sometimes help to keep it in solution.
-
Use of Co-solvents and Surfactants: For particularly challenging compounds, the use of other excipients might be necessary. An in vivo preparation of this compound uses PEG300 and Tween-80, suggesting these could be explored for in vitro work, though their effects on your specific cell line would need to be validated.[2]
Troubleshooting Guide
Issue: Precipitate formation upon addition of this compound to culture medium.
This guide provides a systematic approach to troubleshooting and resolving solubility issues with this compound in your cell culture experiments.
Quantitative Data Summary
| Parameter | Recommendation | Cell Line Considerations |
| This compound Stock Solution | 10-50 mM in 100% anhydrous DMSO | N/A |
| Final DMSO Concentration | ≤ 0.5% (general cell lines), ≤ 0.1% (primary or sensitive cells) | Test viability for your specific cell line (e.g., MCF-7, HepG2, H1299) |
| Working Concentration of this compound | Varies by experiment (IC50 for H1299 proliferation is 33.8 µM)[2] | Start with a concentration range around the reported IC50 |
Experimental Protocols
Protocol 1: Standard Dilution of this compound for Cell Culture
-
Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO. Use sonication to ensure it is fully dissolved.
-
Thaw your aliquot of this compound stock solution and the required volume of complete cell culture medium. Pre-warm the medium to 37°C.
-
To achieve a final concentration of 10 µM this compound in a final volume of 10 mL, you will add 10 µL of your 10 mM stock. This will result in a final DMSO concentration of 0.1%.
-
While gently vortexing or swirling the tube of media, add the 10 µL of this compound stock solution drop-wise.
-
Visually inspect the medium for any signs of precipitation (cloudiness or visible particles).
-
Add the prepared medium to your cells.
-
Remember to include a vehicle control (10 mL of media with 10 µL of 100% DMSO).
Protocol 2: Serial Dilution in DMSO to Minimize Precipitation
This method is useful when you observe precipitation even with low final DMSO concentrations.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of your stock solution in 100% DMSO to get a range of lower concentration stocks (e.g., 1 mM, 100 µM).
-
Add a small volume of the diluted DMSO stock to your pre-warmed media. For example, to get a final concentration of 10 µM in 10 mL of media, you could add 100 µL of a 1 mM stock. This keeps the final DMSO concentration at 1%.
-
This approach of adding a larger volume of a more dilute stock can sometimes prevent the compound from precipitating upon contact with the aqueous media.[1]
Visual Troubleshooting Guide and Signaling Pathway
Troubleshooting Workflow for this compound Insolubility
Caption: A flowchart outlining the steps to troubleshoot this compound precipitation in cell culture media.
Simplified PGAM1 Signaling Pathway
Caption: A diagram illustrating the role of PGAM1 in cellular pathways and the inhibitory action of this compound.
References
Identifying and mitigating Pgam1-IN-2 off-target effects
Welcome to the technical support center for Pgam1-IN-2. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Phosphoglycerate Mutase 1 (PGAM1) with a reported IC50 of 2.1 μM.[1] PGAM1 is a key glycolytic enzyme that catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[2][3] By inhibiting PGAM1, this compound is expected to disrupt glycolysis, leading to an accumulation of 3-PG and a reduction in 2-PG.[4] This can impact cellular metabolism, including the pentose phosphate pathway (PPP) and serine biosynthesis, ultimately affecting cancer cell proliferation and growth.[3][4]
Q2: Beyond glycolysis, what are the other known functions of PGAM1 that could be affected by this compound?
A2: PGAM1 has several non-glycolytic functions that are independent of its metabolic activity.[2][5] These include:
-
DNA Damage Repair: PGAM1 can translocate to the nucleus and is involved in homologous recombination repair of DNA double-strand breaks.[6] It has been shown to interact with WIP1 phosphatase, thereby regulating the ATM/Chk1/Chk2 signaling pathway.[7][8][9][10]
-
Cytoskeletal Dynamics and Cell Migration: PGAM1 can interact with cytoskeletal proteins like α-smooth muscle actin (ACTA2), influencing actin filament assembly and promoting cancer cell migration.[11]
-
Signaling Pathways: PGAM1 is a downstream target of the PI3K/Akt/mTOR pathway and can also influence the Wnt/β-catenin pathway.[2][12][13]
It is crucial to consider these non-glycolytic roles when interpreting experimental results, as phenotypes related to these functions are likely on-target effects of PGAM1 inhibition.
Q3: Are there known off-targets for this compound?
A3: Currently, there is no publicly available, comprehensive selectivity profile (e.g., a kinome scan) specifically for this compound. While some PGAM1 inhibitors are reported to have high specificity, off-target effects are a common challenge with small molecule inhibitors.[14][15] Therefore, it is recommended to empirically determine and validate the on- and off-target effects of this compound within your experimental system.
Q4: What is the difference between an on-target and an off-target effect?
A4:
-
On-target effects are the direct consequences of the inhibitor binding to its intended target (PGAM1). This includes both the expected metabolic changes and the less obvious non-glycolytic functions of PGAM1.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound.
Issue 1: Unexpected or inconsistent phenotypic results after this compound treatment.
This is a common issue that can arise from either uncharacterized on-target functions of PGAM1 or genuine off-target effects of the inhibitor.
Logical Flow for Troubleshooting Unexpected Phenotypes
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PGAM1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance | Semantic Scholar [semanticscholar.org]
- 6. rupress.org [rupress.org]
- 7. Phosphoglycerate Mutase 1 Activates DNA Damage Repair via Regulation of WIP1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. tandfonline.com [tandfonline.com]
- 10. CSIG-40. PHOSPHOGLYCERATE MUTASE 1 (PGAM1) ACTIVATES DNA DAMAGE REPAIR VIA REGULATION OF WIP1 ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pan-Cancer Analysis of PGAM1 and Its Experimental Validation in Uveal Melanoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphoglycerate Mutase 1 (PGAM1) Promotes Pancreatic Ductal Adenocarcinoma (PDAC) Metastasis by Acting as a Novel Downstream Target of the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of human phosphoglycerate mutase 1 (PGAM1) inhibitors using hybrid virtual screening approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Pgam1-IN-2 Concentration for Maximum Efficacy: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Pgam1-IN-2, a potent inhibitor of Phosphoglycerate Mutase 1 (PGAM1). Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your experiments for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the glycolytic enzyme PGAM1. PGAM1 catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). By inhibiting PGAM1, this compound causes an accumulation of 3-PG and a reduction in 2-PG. This disruption in the glycolytic pathway leads to decreased glycolysis, reduced flux through the pentose phosphate pathway (PPP), and impaired anabolic biosynthesis, ultimatelyattenuating cancer cell proliferation.[1][2]
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: Based on available data, a good starting point for cell-based assays would be in the range of 10-50 µM. The IC50 for this compound in inhibiting H1299 cell proliferation has been reported as 33.8 ± 6.1 µM.[3] However, the optimal concentration is cell-line dependent and should be determined empirically through a dose-response experiment.
Q3: How should I prepare and store this compound?
A3: this compound is typically provided as a solid. For in vitro experiments, it is recommended to dissolve it in a suitable solvent like DMSO to create a stock solution. For in vivo studies, specific formulation protocols should be followed. Always refer to the manufacturer's datasheet for detailed instructions on solubility and storage to maintain the compound's stability.
Q4: What are the expected downstream effects of treating cells with this compound?
A4: Treatment with this compound is expected to lead to:
-
An increase in the intracellular concentration of 3-phosphoglycerate (3-PG).[1]
-
A decrease in the intracellular concentration of 2-phosphoglycerate (2-PG).[1]
-
A reduction in lactate and pyruvate production.[1]
-
Inhibition of pathways reliant on glycolytic intermediates, such as the pentose phosphate pathway and serine biosynthesis.[1]
-
Decreased cell proliferation and viability in cancer cells that are highly dependent on glycolysis.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low efficacy observed | Suboptimal concentration: The concentration of this compound may be too low for the specific cell line being used. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal IC50 for your cell line. |
| Cell line resistance: The cell line may not be highly dependent on the PGAM1-mediated glycolytic pathway for survival. | Consider using a different cell line known to be sensitive to glycolytic inhibitors. You can also assess the baseline expression of PGAM1 in your cells; higher expression may correlate with greater sensitivity. | |
| Compound instability: this compound may have degraded due to improper storage or handling. | Ensure the compound is stored as recommended by the manufacturer. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for accurate dispensing. |
| Edge effects in microplates: Wells on the periphery of the plate are prone to evaporation, which can affect cell growth and compound concentration. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Incomplete dissolution of this compound: The compound may not be fully dissolved in the culture medium. | After adding the inhibitor to the medium, gently mix by pipetting or swirling to ensure complete dissolution before adding to the cells. | |
| Unexpected off-target effects | High concentration of this compound: Using excessively high concentrations can lead to non-specific toxicity. | Use the lowest effective concentration determined from your dose-response experiments. |
| Compound promiscuity: While this compound is designed to be specific for PGAM1, off-target effects can never be fully excluded. | Consider using a negative control compound with a similar chemical structure but no activity against PGAM1 to differentiate between on-target and off-target effects. Additionally, siRNA-mediated knockdown of PGAM1 can be used to confirm that the observed phenotype is due to PGAM1 inhibition. |
Quantitative Data Summary
| Parameter | Value | Cell Line / System | Reference |
| IC50 (PGAM1 enzyme inhibition) | 2.1 µM | In vitro enzyme assay | [3] |
| IC50 (Cell Proliferation) | 33.8 ± 6.1 µM | H1299 (Human non-small cell lung carcinoma) | [3] |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is a general guideline for determining the effect of this compound on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for dissolving this compound)
-
96-well cell culture plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a serial dilution of this compound in complete medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Lactate Production Assay
This protocol provides a method to measure the effect of this compound on lactate secretion, a key indicator of glycolytic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
24-well or 6-well cell culture plates
-
Lactate assay kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 24-well or 6-well plate and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (and a vehicle control) for the chosen duration (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture medium from each well.
-
Centrifuge the medium to remove any detached cells or debris.
-
-
Lactate Measurement:
-
Follow the instructions provided with your lactate assay kit. This typically involves preparing a standard curve with known lactate concentrations.
-
Add the collected medium samples and standards to a 96-well plate.
-
Add the reaction mix from the kit to each well and incubate as instructed.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence using a microplate reader.
-
Determine the lactate concentration in each sample by comparing the readings to the standard curve.
-
Normalize the lactate concentration to the cell number or total protein content in the corresponding well to account for differences in cell density.
-
Visualizations
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: PGAM1's role in glycolysis and its inhibition by this compound.
References
Pgam1-IN-2 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage best practices for Pgam1-IN-2. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial to maintain its stability and activity. Recommendations for both solid and solution forms are summarized below.
| Form | Storage Temperature | Duration | Recommendations |
| Solid | -20°C | Up to 1 year | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use a suitable solvent such as DMSO.[1] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Q2: What is the mechanism of action of this compound?
A2: this compound is an inhibitor of Phosphoglycerate Mutase 1 (PGAM1), a key enzyme in the glycolytic pathway. PGAM1 catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). By inhibiting PGAM1, this compound disrupts glycolysis, leading to a decrease in downstream metabolites essential for cell proliferation and survival. This disruption of cellular metabolism makes PGAM1 a target for diseases that exhibit altered metabolic states, such as cancer.
Q3: In which signaling pathways is PGAM1 involved?
A3: PGAM1 is a central enzyme in glycolysis and its activity is interconnected with several key signaling pathways that regulate cell growth, proliferation, and metabolism. These include the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and promotes glycolysis.
Caption: PGAM1 in the Glycolytic Pathway and its Inhibition by this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected inhibitory activity | Degradation of this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | - Ensure this compound is stored at the recommended temperature (-80°C for long-term).- Aliquot stock solutions to minimize freeze-thaw cycles.[1]- Prepare fresh working solutions for each experiment. |
| Precipitation of the inhibitor: The inhibitor may precipitate out of solution, especially at higher concentrations or in aqueous buffers. | - Confirm the solubility of this compound in your experimental buffer. You may need to use a co-solvent like DMSO.- Visually inspect solutions for any precipitate before use. If observed, gently warm and vortex to redissolve. | |
| Incorrect concentration: Errors in dilution calculations or pipetting can lead to inaccurate final concentrations. | - Double-check all calculations for preparing working solutions.- Use calibrated pipettes for accurate volume measurements. | |
| High background signal in enzymatic assays | Interference with detection method: this compound might have intrinsic fluorescence or absorbance at the wavelength used for detection. | - Run a control experiment with the inhibitor alone (no enzyme) to measure its background signal.- Subtract the background signal from your experimental readings. |
| Non-specific inhibition: At high concentrations, the inhibitor may non-specifically interact with other components of the assay. | - Perform a dose-response curve to determine the optimal concentration range for specific inhibition.- Include appropriate positive and negative controls in your assay. | |
| Variability between experimental replicates | Incomplete dissolution of solid this compound: If the solid compound is not fully dissolved when preparing the stock solution, it can lead to inconsistent concentrations. | - Ensure the solid is completely dissolved in the solvent by vortexing and visual inspection before making further dilutions. |
| Adsorption to plasticware: Small molecules can sometimes adsorb to the surface of plastic tubes or plates. | - Use low-retention plasticware for preparing and storing inhibitor solutions.- Prepare solutions fresh and use them promptly. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable and accurate stock solution of this compound.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, low-retention microcentrifuge tubes
-
Calibrated micropipettes and tips
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution thoroughly until the solid is completely dissolved. Visually inspect for any remaining particles.
-
Aliquot the stock solution into smaller volumes in sterile, low-retention microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Assessment of this compound Stability by LC-MS
Objective: To evaluate the stability of this compound in a specific experimental buffer over time.
Materials:
-
This compound stock solution (in DMSO)
-
Experimental buffer (e.g., cell culture medium, assay buffer)
-
High-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (LC-MS)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)
Procedure:
-
Prepare a working solution of this compound in the experimental buffer at the final desired concentration.
-
Immediately after preparation (t=0), take an aliquot of the solution and inject it into the LC-MS system to obtain an initial measurement of the peak area corresponding to this compound.
-
Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and analyze them by LC-MS.
-
Monitor the peak area of the parent this compound compound at each time point.
-
Look for the appearance of new peaks, which may indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial measurement at t=0.
Caption: Workflow for Assessing this compound Stability using LC-MS.
References
Interpreting unexpected results from Pgam1-IN-2 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Pgam1-IN-2, a phosphoglycerate mutase 1 (PGAM1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of phosphoglycerate mutase 1 (PGAM1), a key enzyme in the glycolytic pathway.[1] PGAM1 catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[2][3][4][5][6] By inhibiting PGAM1, this compound disrupts glycolysis, leading to an accumulation of the upstream metabolite 3-PG and a depletion of the downstream metabolite 2-PG.[2][7] This metabolic disruption can lead to decreased cancer cell proliferation and tumor growth.[2][7]
Q2: What are the expected effects of this compound on cancer cells?
Treatment of cancer cells with this compound is expected to lead to:
-
Decreased glycolysis and lactate production: As a key glycolytic enzyme is inhibited, the overall flux of glycolysis should decrease.[2]
-
Altered metabolite levels: An increase in 3-phosphoglycerate (3-PG) and a decrease in 2-phosphoglycerate (2-PG) are direct consequences of PGAM1 inhibition.[2][7]
-
Inhibition of the pentose phosphate pathway (PPP): The accumulation of 3-PG can allosterically inhibit enzymes in the PPP, such as 6-phosphogluconate dehydrogenase.[2]
-
Reduced cell proliferation and tumor growth: By disrupting cellular metabolism, this compound can impede the growth of cancer cells.[2][7][8]
-
Induction of apoptosis: In some contexts, the metabolic stress induced by PGAM1 inhibition can lead to programmed cell death.[5]
Q3: What is the IC50 of this compound?
This compound has a reported IC50 of 2.1 μM for PGAM1 enzyme inhibition and an IC50 of 33.8 ± 6.1 μM for the proliferation of H1299 cancer cells.[1]
Q4: How should I prepare and store this compound?
For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution. For in vivo experiments, a suggested formulation involves dissolving the compound in a vehicle of DMSO, PEG300, Tween-80, and saline.[1] It is recommended to prepare fresh working solutions for in vivo use on the day of the experiment.[1] Always refer to the manufacturer's data sheet for specific storage and handling instructions.
Troubleshooting Guide
Unexpected Result 1: No or weak inhibition of cell proliferation.
| Possible Cause | Suggested Solution |
| Suboptimal concentration of this compound | Perform a dose-response experiment to determine the optimal concentration for your cell line. The reported IC50 for H1299 cell proliferation is 33.8 ± 6.1 μM[1], but this can vary between cell lines. |
| Cell line is not dependent on glycolysis | Some cancer cells may rely less on glycolysis and more on other metabolic pathways like oxidative phosphorylation. Assess the metabolic phenotype of your cell line. |
| Incorrect compound handling or storage | Ensure this compound is properly dissolved and has been stored according to the manufacturer's recommendations to prevent degradation. |
| High cell seeding density | High cell numbers can deplete the inhibitor from the media more quickly. Optimize cell seeding density for your proliferation assay. |
| Short incubation time | The inhibitory effects on proliferation may take time to become apparent. Extend the incubation time with this compound (e.g., 48, 72 hours). |
Unexpected Result 2: Discrepancy between enzymatic and cellular IC50 values.
| Possible Cause | Suggested Solution |
| Cell permeability issues | This compound may have limited permeability into the specific cell line being used. |
| Efflux pump activity | Cancer cells can express efflux pumps that actively remove small molecules, reducing the intracellular concentration of the inhibitor. Consider using efflux pump inhibitors as experimental controls. |
| Off-target effects at higher concentrations | The effects observed at higher concentrations in cellular assays may be due to interactions with other cellular targets. |
| Cellular metabolism of the compound | The inhibitor may be metabolized by the cells into an inactive form. |
Unexpected Result 3: Cell death observed is not consistent with apoptosis.
| Possible Cause | Suggested Solution |
| Necrosis or other forms of cell death | High concentrations of the inhibitor or prolonged exposure could induce non-apoptotic cell death. Use multiple assays to assess the mode of cell death (e.g., Annexin V/PI staining, caspase activation assays, analysis of PARP cleavage). |
| Off-target toxicity | At higher concentrations, this compound might be causing general cellular toxicity through off-target effects. |
Unexpected Result 4: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in cell culture conditions | Maintain consistent cell passage number, confluency, and media composition. |
| Inconsistent inhibitor preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. |
| Assay variability | Ensure consistent incubation times, reagent concentrations, and instrument settings for all assays. |
| Biological variability | Account for inherent biological variability by including appropriate biological and technical replicates. |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture media. Remove the old media from the wells and add the media containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTT or CCK-8 reagent to each well according to the manufacturer's protocol.
-
Incubation: Incubate the plate for the time specified in the reagent protocol to allow for the colorimetric reaction to occur.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for PGAM1 Target Engagement
-
Cell Lysis: Treat cells with this compound at various concentrations and for different durations. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PGAM1 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of proteins of interest. A downstream marker of PGAM1 inhibition, such as the phosphorylation status of related signaling proteins, could also be assessed.
Visualizations
Caption: PGAM1's role in glycolysis and its inhibition by this compound.
Caption: A workflow for troubleshooting unexpected experimental results.
Caption: The logical relationship between this compound and cell proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PGAM1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Phosphoglycerate Mutase 1 (PGAM1) Promotes Pancreatic Ductal Adenocarcinoma (PDAC) Metastasis by Acting as a Novel Downstream Target of the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-Cancer Analysis of PGAM1 and Its Experimental Validation in Uveal Melanoma Progression [jcancer.org]
- 6. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyr26 phosphorylation of PGAM1 provides a metabolic advantage to tumours by stabilizing the active conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
How to address Pgam1-IN-2 cytotoxicity in normal cells
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Pgam1-IN-2, with a specific focus on addressing and mitigating cytotoxicity in normal cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Phosphoglycerate Mutase 1 (PGAM1), a key enzyme in the glycolytic pathway.[1] PGAM1 catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[2][3] By inhibiting PGAM1, this compound disrupts the normal flow of glycolysis. This disruption leads to an accumulation of the substrate 3-PG and a depletion of the product 2-PG.[2] This metabolic interference can subsequently affect downstream pathways that rely on glycolytic intermediates, such as the pentose phosphate pathway (PPP) and serine biosynthesis, ultimately hindering cell proliferation and growth.[2][4]
Q2: Why is this compound expected to be more cytotoxic to cancer cells than normal cells?
A2: The selectivity of this compound is primarily based on the "Warburg effect," a metabolic characteristic of many cancer cells.[1][2] Unlike most normal cells, which primarily use mitochondrial oxidative phosphorylation for energy production, cancer cells often exhibit a high rate of glycolysis even in the presence of oxygen.[1][2] This increased reliance on glycolysis makes them particularly vulnerable to inhibitors of this pathway. Furthermore, PGAM1 is frequently overexpressed in a wide range of cancer tissues compared to their normal counterparts.[3][5][6][7] This differential expression creates a therapeutic window, allowing for a concentration of this compound that is toxic to cancer cells but has minimal effect on normal cells with lower PGAM1 expression and less dependence on glycolysis.
Q3: I am observing high cytotoxicity in my normal (non-cancerous) cell line controls. What are the potential causes?
A3: High cytotoxicity in normal cells can stem from several factors:
-
Inappropriate Concentration: The concentration of this compound may be too high. Small molecule inhibitors often require concentrations in the micromolar range to be effective in cells, but an excessive dose can lead to off-target effects and toxicity in normal cells.[8]
-
Prolonged Exposure Time: The duration of exposure might be too long. Continuous exposure can overwhelm the metabolic flexibility of normal cells.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations.[9] It is crucial to ensure the final concentration of the solvent in the culture medium is non-toxic.
-
High PGAM1 Expression in "Normal" Cells: Some immortalized or rapidly dividing "normal" cell lines may exhibit higher than expected rates of glycolysis and PGAM1 expression, making them more sensitive to the inhibitor than primary cells or tissues.[10]
-
Assay-Related Artifacts: The cytotoxicity assay itself could be producing artifacts. For example, the density at which cells are seeded can influence their sensitivity to a drug and affect the calculated IC50 value in an MTT assay.[11]
Q4: How can I determine the optimal concentration of this compound to maximize cancer cell-specific cytotoxicity while minimizing effects on normal cells?
A4: To determine the optimal concentration and establish a therapeutic window, you should perform a dose-response analysis on both your cancer cell line and a relevant normal cell line control.
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from 10 nM to 100 µM in half-log steps) on both cell types.[9]
-
Calculate IC50 Values: Determine the half-maximal inhibitory concentration (IC50) for both the cancer and normal cell lines. The IC50 is the concentration of the inhibitor that reduces cell viability by 50%.[12]
-
Determine the Selectivity Index (SI): The SI is a quantitative measure of a compound's selectivity. It is calculated by dividing the IC50 value in the normal cell line by the IC50 value in the cancer cell line (SI = IC50 Normal / IC50 Cancer). A higher SI value indicates greater selectivity for the cancer cells.
-
Select a Working Concentration: Choose a concentration that is effective against the cancer cell line but has minimal impact on the normal cells, based on your dose-response curves and calculated SI.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and the expression of its target, PGAM1.
Table 1: this compound Inhibitory Activity
| Target | Cell Line / System | IC50 Value |
|---|---|---|
| PGAM1 (Enzyme) | Biochemical Assay | 2.1 µM |
| H1299 (Lung Cancer) | Cell Proliferation Assay | 33.8 ± 6.1 µM |
| Normal Cell Lines | Not Publicly Available | Data not available |
Note: There is currently no publicly available data on the IC50 of this compound across a panel of normal cell lines. Researchers should determine this empirically for their specific cell models.
Table 2: Summary of PGAM1 Expression in Human Tissues
| Cancer Type | PGAM1 Expression in Tumor vs. Adjacent Normal Tissue |
|---|---|
| Gastric Cancer | Significantly higher in cancer tissue.[5] |
| Glioma | Significantly higher in glioma tissue compared to normal brain tissue.[13] |
| Ovarian Cancer | Higher expression in paclitaxel-resistant ovarian cancer tissues.[7] |
| Pan-Cancer Analysis | Aberrantly overexpressed in most tumor types compared to normal tissues.[6] |
Visualizations
Signaling Pathway and Point of Inhibition
Caption: this compound inhibits PGAM1, disrupting glycolysis and downstream biosynthetic pathways.
Troubleshooting Workflow for High Cytotoxicity
Caption: A step-by-step workflow for troubleshooting unexpected cytotoxicity in normal cells.
The Therapeutic Window Concept
Caption: The therapeutic window exploits differential PGAM1 expression for selective cytotoxicity.
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to measure the cytotoxic effect of this compound on adherent cell lines and calculate the IC50 value.[14]
1. Reagent Preparation
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C.
-
MTT Solution (5 mg/mL): Dissolve 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile phosphate-buffered saline (PBS). Filter-sterilize the solution using a 0.22 µm filter and store protected from light at 4°C for up to a month or -20°C for longer periods.[14]
-
Solubilization Solution: Use sterile, cell culture-grade DMSO to dissolve the formazan crystals.
2. Experimental Procedure
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Dilute the cells in fresh culture medium to the desired seeding density (this should be optimized for each cell line to ensure cells are still in logarithmic growth at the end of the assay).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "no cell" controls (medium only) to serve as a background blank.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium from your stock solution. It is common to perform dilutions in a separate plate first.
-
Carefully remove the medium from the wells of the cell plate and replace it with 100 µL of the medium containing the various concentrations of this compound.
-
Include "vehicle control" wells that receive medium with the same final concentration of DMSO as the highest drug concentration wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well (including controls).[14]
-
Gently mix the plate and return it to the 37°C incubator for 3-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Absorbance Reading:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 590 nm, depending on the specific protocol recommendations.[14]
-
3. Data Analysis
-
Background Subtraction: Subtract the average absorbance of the "no cell" control wells from all other readings.
-
Calculate Percent Viability: Normalize the data to the vehicle control.
-
Percent Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100
-
-
Determine IC50: Plot the percent viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (like GraphPad Prism) to calculate the IC50 value.
References
- 1. What are PGAM1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Phosphoglycerate mutase 1 regulates dNTP pool and promotes homologous recombination repair in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphoglycerate mutase 1 that is essential for glycolysis may act as a novel metabolic target for predicating poor prognosis for patients with gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pan-Cancer Analysis of PGAM1 and Its Experimental Validation in Uveal Melanoma Progression [jcancer.org]
- 7. PGAM1 Promotes Glycolytic Metabolism and Paclitaxel Resistance via Pyruvic Acid Production in Ovarian Cancer Cells [imrpress.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Overcoming Resistance to Pgam1-IN-2 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the phosphoglycerate mutase 1 (PGAM1) inhibitor, Pgam1-IN-2, in cancer cell experiments.
FAQs: Understanding and Overcoming this compound Resistance
Q1: What is the primary mechanism of action of this compound?
This compound is an inhibitor of phosphoglycerate mutase 1 (PGAM1), a key enzyme in the glycolytic pathway.[1] PGAM1 catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[2] By inhibiting PGAM1, this compound disrupts glycolysis, leading to an accumulation of 3-PG and a depletion of 2-PG. This disruption hampers cancer cells' ability to produce ATP and essential precursors for biosynthesis, thereby inhibiting cell proliferation.[3]
Q2: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
While specific resistance mechanisms to this compound are still under investigation, resistance to glycolytic inhibitors in cancer cells can arise from several general mechanisms:
-
Metabolic Reprogramming: Cancer cells can adapt to the inhibition of glycolysis by shifting their energy production to alternative pathways. A common mechanism is the increased reliance on mitochondrial oxidative phosphorylation (OXPHOS) or the upregulation of fatty acid oxidation.[4]
-
Activation of Bypass Pathways: Cells may upregulate pathways that can compensate for the block in glycolysis. For instance, enhanced glutaminolysis can fuel the TCA cycle to maintain energy production and biosynthesis.[5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[6]
-
Target Alteration: Although less common for small molecule inhibitors, mutations in the PGAM1 gene could potentially alter the drug-binding site, reducing the inhibitory effect of this compound.
-
Upregulation of Pro-survival Signaling: Activation of alternative survival pathways, such as the PI3K/Akt/mTOR pathway, can promote cell survival despite the metabolic stress induced by this compound.[2]
Q3: Our new cancer cell line shows intrinsic resistance to this compound. What could be the underlying reasons?
Intrinsic resistance to this compound may be due to the cancer cell line's inherent metabolic phenotype. Some cancer cells are less reliant on glycolysis and have a greater dependence on oxidative phosphorylation for energy production. These cells would be less sensitive to the effects of a glycolytic inhibitor like this compound. Additionally, some cancer types may have baseline high expression of drug efflux pumps or possess specific genetic alterations that confer resistance.
Q4: What strategies can we employ to overcome resistance to this compound?
Several strategies can be explored to overcome resistance:
-
Combination Therapy: Combining this compound with inhibitors of compensatory metabolic pathways can be highly effective. For example, co-treatment with an inhibitor of fatty acid oxidation or an OXPHOS inhibitor can create a synthetic lethal effect.
-
Synergistic Drug Combinations: this compound can be used to sensitize cancer cells to other chemotherapeutic agents or targeted therapies. For instance, by disrupting glycolysis, this compound may render cancer cells more susceptible to drugs that induce oxidative stress.[2]
-
Inhibition of Drug Efflux Pumps: The use of ABC transporter inhibitors, such as verapamil or tariquidar, can increase the intracellular concentration of this compound and restore its efficacy.
-
Targeting Downstream Signaling: Combining this compound with inhibitors of pro-survival signaling pathways that are activated in response to metabolic stress may enhance its anti-cancer effects.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values for this compound
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in IC50 values between experiments. | Cell Culture Conditions: Inconsistent cell passage number, seeding density, or cell health. | - Use cells within a consistent and low passage number range.- Ensure uniform cell seeding density across all wells.- Regularly check for mycoplasma contamination.[7]- Monitor cell viability and morphology before and during the experiment. |
| Drug Preparation and Storage: Degradation of this compound due to improper storage or handling. | - Prepare fresh stock solutions of this compound regularly.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]- Store stock solutions at -80°C for long-term storage and -20°C for short-term storage.[1] | |
| Assay Conditions: Variations in incubation time, reagent concentrations, or plate reader settings. | - Optimize and standardize the incubation time for the cell viability assay.[8]- Ensure accurate and consistent dilution of this compound.- Use a consistent protocol for the cell viability assay (e.g., MTT, MTS, or CellTiter-Glo). | |
| IC50 values are significantly higher than expected. | Drug Solubility Issues: Precipitation of this compound in the cell culture medium. | - Prepare a concentrated stock solution in a suitable solvent like DMSO.[1]- Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and consistent across all wells.- Visually inspect the medium for any signs of precipitation. |
| Cell Line Resistance: The cell line may have intrinsic or acquired resistance. | - Refer to the FAQs on resistance mechanisms.- Consider using a sensitive control cell line for comparison. |
Guide 2: Developing this compound Resistant Cell Lines
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High levels of cell death during the initial stages of resistance induction. | Initial Drug Concentration is Too High: The starting concentration of this compound is excessively toxic. | - Start with a concentration at or below the IC20 (the concentration that inhibits 20% of cell growth).[9]- Gradually increase the drug concentration in small increments (e.g., 1.5 to 2-fold) as the cells adapt.[10] |
| Cells fail to acquire a stable resistant phenotype. | Insufficient Drug Exposure Time: The duration of drug treatment is not long enough to select for resistant clones. | - Maintain continuous exposure to the drug for several weeks or months.[11]- Passage the cells in the presence of the drug to maintain selective pressure. |
| Heterogeneous Cell Population: The parental cell line is a mixed population with varying sensitivities. | - Consider isolating single-cell clones from the parental line before starting the resistance induction protocol. | |
| Resistant phenotype is lost after removing the drug. | Transient Resistance Mechanism: The resistance may be due to a transient adaptation rather than a stable genetic or epigenetic change. | - Maintain a low concentration of this compound in the culture medium to preserve the resistant phenotype.- Periodically re-characterize the resistant cell line to confirm its phenotype. |
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from experiments with this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |
| H1299 | Non-small cell lung cancer | 33.8 ± 6.1 | [1] |
| Hypothetical Data | |||
| MCF-7 | Breast Cancer | 25.5 ± 4.2 | N/A |
| A549-Resistant | NSCLC (this compound Resistant) | >100 | N/A |
| PC-3 | Prostate Cancer | 42.1 ± 5.8 | N/A |
Table 2: Effect of this compound on Glycolytic Parameters
| Cell Line | Treatment | Glycolysis (ECAR, mpH/min) | Glycolytic Capacity (ECAR, mpH/min) |
| A549 (Parental) | Vehicle | 50.2 ± 3.5 | 85.1 ± 6.2 |
| This compound (IC50) | 22.8 ± 2.1 | 40.5 ± 3.9 | |
| A549 (Resistant) | Vehicle | 48.9 ± 4.1 | 82.3 ± 7.5 |
| This compound (IC50) | 45.3 ± 3.8 | 78.9 ± 6.8 |
Key Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[10][12]
-
Determine the initial IC50: Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cancer cell line.
-
Initial Drug Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC10-IC20 for 48-72 hours.
-
Recovery: Replace the drug-containing medium with fresh, drug-free medium and allow the cells to recover and reach 70-80% confluency.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold increments). At each new concentration, repeat the cycle of drug exposure and recovery.
-
Maintenance of Resistant Clones: Once cells are able to proliferate steadily in a high concentration of this compound (e.g., 5-10 times the initial IC50), they can be considered a resistant population. Maintain these cells in a medium containing a maintenance dose of the drug to preserve the resistant phenotype.
-
Characterization: Regularly characterize the resistant cell line by determining its IC50 for this compound and comparing it to the parental line. Analyze potential resistance mechanisms using techniques such as Western blotting, metabolic flux analysis, and gene expression profiling.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines the steps for a colorimetric MTT assay to determine the viability of cells treated with this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis of PGAM1 and Downstream Effectors
This protocol provides a general procedure for analyzing protein expression levels by Western blotting.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., PGAM1, p-Akt, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 4: Metabolic Flux Analysis using Seahorse XF Analyzer
This protocol describes the use of a Seahorse XF Analyzer to measure the extracellular acidification rate (ECAR) as an indicator of glycolysis.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined density and allow them to adhere.
-
Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with L-glutamine and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Compound Loading: Load the injection ports of the sensor cartridge with the compounds for the Glycolysis Stress Test (glucose, oligomycin, and 2-deoxyglucose).
-
Seahorse XF Assay: Place the cell plate and the sensor cartridge in the Seahorse XF Analyzer and run the Glycolysis Stress Test protocol.
-
Data Analysis: Analyze the resulting ECAR measurements to determine key glycolytic parameters such as glycolysis, glycolytic capacity, and glycolytic reserve.[13]
Visualizations
Signaling Pathways and Experimental Workflows
Figure 1. Mechanism of action of this compound.
Figure 2. A logical workflow for troubleshooting resistance to this compound.
Figure 3. Potential compensatory pathways leading to this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are PGAM1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Glycolysis-induced drug resistance in tumors—A response to danger signals? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Culture Academy [procellsystem.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. agilent.com [agilent.com]
Pgam1-IN-2 stability issues in long-term experiments
Welcome to the technical support center for Pgam1-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential stability issues of this compound in long-term experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges and ensure the reliability of your results.
FAQs: this compound Stability and Handling
This section addresses common questions regarding the stability and handling of this compound.
| Question | Answer |
| What are the recommended storage conditions for this compound? | For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month[1]. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes[1]. |
| What is the recommended solvent for this compound? | DMSO is the recommended solvent for this compound. It is soluble in DMSO up to 62.5 mg/mL (127.95 mM), though this may require sonication. Note that DMSO is hygroscopic, and it is best to use a fresh, unopened vial to ensure maximal solubility[1]. |
| Is there any known instability of this compound in cell culture media? | While specific public data on the half-life of this compound in cell culture media is limited, small molecule inhibitors can be susceptible to degradation under physiological conditions (37°C, aqueous environment). Factors such as pH, enzymatic activity in serum, and reactions with media components can affect its stability over time. It is advisable to perform stability tests under your specific experimental conditions. |
| How often should the cell culture media containing this compound be replaced in long-term experiments? | Given the potential for degradation, it is recommended to replace the media with freshly prepared this compound every 24-48 hours in long-term experiments. This helps to maintain a consistent effective concentration of the inhibitor. |
| What are the potential signs of this compound degradation in my experiment? | A gradual or sudden loss of the expected biological effect over time, even with consistent dosing, can be an indicator of inhibitor degradation. For example, if you observe an initial inhibition of cell proliferation followed by a recovery of growth in a continuous culture, it may suggest that the inhibitor is losing its activity. |
Troubleshooting Guide: this compound Long-Term Experiments
This guide provides a step-by-step approach to troubleshoot common issues that may arise during long-term experiments with this compound.
Problem: Diminishing or inconsistent biological effect over time.
This is a primary concern in long-term experiments and could be due to inhibitor instability.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Question: Is your this compound stock solution properly stored?
-
Action: Ensure that your stock solution is stored at -80°C and has not undergone multiple freeze-thaw cycles. If in doubt, prepare a fresh stock solution from the powder.
-
-
Assess Stability in Experimental Conditions:
-
Question: Is this compound stable in your specific cell culture media at 37°C?
-
Action: Perform a stability study. A detailed protocol is provided below. This will help you determine the half-life of the inhibitor under your experimental conditions.
-
-
Optimize Media Replacement Schedule:
-
Question: How frequently are you replenishing the media containing this compound?
-
Action: Based on the stability data, you may need to increase the frequency of media changes to maintain an effective concentration of the inhibitor.
-
-
Consider Non-specific Binding:
-
Question: Could the inhibitor be binding to plasticware or serum proteins?
-
Action: While less common for many small molecules, significant non-specific binding can reduce the available concentration. Consider using low-binding plates. The impact of serum can be assessed in your stability study.
-
-
Evaluate Cellular Mechanisms of Resistance:
-
Question: Could the cells be developing resistance to this compound?
-
Action: This is a biological possibility in long-term cancer cell culture. This could involve upregulation of the PGAM1 target or activation of bypass pathways. Consider performing western blots to check PGAM1 expression levels over the course of your experiment.
-
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound stock solution (in DMSO)
-
Your specific cell culture medium (with and without serum)
-
Incubator at 37°C with 5% CO2
-
HPLC-MS or a suitable analytical method to quantify this compound
-
Sterile microcentrifuge tubes or 96-well plates
Methodology:
-
Preparation of Samples:
-
Prepare a solution of this compound in your cell culture medium at the final concentration used in your experiments. Prepare two sets: one with serum and one without.
-
aliquot the solutions into sterile tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).
-
-
Incubation:
-
Place the tubes in a 37°C incubator. The T=0 sample should be immediately processed or frozen at -80°C.
-
-
Sample Collection and Analysis:
-
At each time point, remove the corresponding tubes from the incubator and immediately freeze them at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the concentration of this compound in each sample using a validated analytical method like HPLC-MS.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Calculate the half-life (t½) of the inhibitor in the media, which is the time it takes for the concentration to decrease by 50%.
-
Visualizations
PGAM1 Signaling Pathway
Phosphoglycerate mutase 1 (PGAM1) is a key enzyme in the glycolytic pathway, catalyzing the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG)[2][3]. Its activity is crucial for coordinating glycolysis with other biosynthetic pathways like the pentose phosphate pathway (PPP) and serine synthesis. In many cancers, PGAM1 is upregulated and contributes to tumor growth and proliferation[2][4].
Caption: The role of PGAM1 in glycolysis and its downstream effects on tumor growth.
Experimental Workflow: this compound Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound in a laboratory setting.
Caption: A workflow for determining the stability of this compound in cell culture media.
Troubleshooting Logic for this compound Experiments
This decision tree provides a logical approach to troubleshooting unexpected results in long-term experiments involving this compound.
Caption: A decision tree for troubleshooting this compound stability issues in experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphoglycerate mutase 1 regulates dNTP pool and promotes homologous recombination repair in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating On-Target Efficacy of Pgam1-IN-2: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the glycolytic enzyme Phosphoglycerate Mutase 1 (PGAM1), rigorous validation of inhibitor on-target efficacy is paramount. This guide provides a comparative analysis of Pgam1-IN-2 and other known PGAM1 inhibitors, supported by experimental data and detailed protocols to aid in the design and execution of validation studies.
Comparison of PGAM1 Inhibitors
A summary of the biochemical potency and cellular effects of this compound and its alternatives is presented below. This data is compiled from various studies to provide a comparative overview.
| Inhibitor | Type | Target | IC50 (in vitro) | Cellular Effects | Reference |
| This compound | Xanthone derivative | PGAM1 | 2.1 µM | Inhibits proliferation of H1299 cells with an IC50 of 33.8 ± 6.1 µM. | [1] |
| PGMI-004A | Anthraquinone derivative | PGAM1 | 13.1 µM | Decreases 2-PG and increases 3-PG levels, reduces lactate production, and inhibits cancer cell proliferation. | [2][3] |
| MJE3 | Spiro-epoxide | PGAM1 | Not reported | Inhibits proliferation of human breast carcinoma cells. Covalently modifies Lysine 100 of PGAM1. | [4] |
| EGCG | Natural polyphenol | PGAM1 | 0.49 ± 0.17 µM | Inhibits glycolysis and proliferation of cancer cells. | [5] |
Experimental Protocols for On-Target Validation
To rigorously validate the on-target efficacy of this compound, a multi-faceted approach employing biochemical, biophysical, and cellular assays is recommended.
PGAM1 Enzymatic Activity Assay
This assay directly measures the ability of an inhibitor to block the catalytic activity of PGAM1. A common method is a coupled enzyme assay.
Principle: The conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) by PGAM1 is coupled to the enolase and pyruvate kinase reactions. The resulting pyruvate is then converted to lactate by lactate dehydrogenase, which is accompanied by the oxidation of NADH to NAD+. The decrease in NADH is monitored spectrophotometrically at 340 nm.
Detailed Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 1 mM ADP, 0.2 mM NADH, 1 unit/mL enolase, 1 unit/mL pyruvate kinase, and 1 unit/mL lactate dehydrogenase.
-
Inhibitor Incubation: Add varying concentrations of this compound or other inhibitors to the reaction mixture. Include a DMSO control.
-
Enzyme Addition: Add purified recombinant human PGAM1 protein to the mixture.
-
Initiate Reaction: Start the reaction by adding the substrate, 3-phosphoglycerate.
-
Data Acquisition: Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular environment. The binding of a ligand, such as an inhibitor, can stabilize the target protein, leading to a shift in its thermal denaturation profile.
Principle: Cells are treated with the inhibitor or a vehicle control, followed by heating to a range of temperatures. The amount of soluble, non-denatured PGAM1 remaining at each temperature is then quantified, typically by Western blot.
Detailed Protocol:
-
Cell Treatment: Culture cells (e.g., H1299) to 80-90% confluency. Treat the cells with this compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.
-
Centrifugation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blot Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for PGAM1.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for PGAM1 at each temperature for both the inhibitor-treated and vehicle-treated samples. Plot the percentage of soluble PGAM1 against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Metabolite Profiling using LC-MS/MS
Inhibition of PGAM1 is expected to cause an accumulation of its substrate, 3-phosphoglycerate (3-PG), and a depletion of its product, 2-phosphoglycerate (2-PG). These changes can be quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle: Cellular metabolites are extracted and separated by liquid chromatography, followed by detection and quantification using a mass spectrometer.
Detailed Protocol:
-
Cell Treatment and Metabolite Extraction:
-
Culture cells and treat them with this compound or a vehicle control for a defined period.
-
Rapidly quench metabolic activity by washing the cells with ice-cold saline.
-
Extract the metabolites using a cold solvent mixture, such as 80% methanol.
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Dry the metabolite extract under a stream of nitrogen and resuspend in a suitable solvent for LC-MS/MS analysis.
-
Inject the samples onto a liquid chromatography system equipped with a column suitable for separating polar metabolites (e.g., a HILIC column).
-
Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify 3-PG and 2-PG. Specific precursor-product ion transitions for each metabolite should be used for accurate quantification.
-
-
Data Analysis:
-
Calculate the peak areas for 3-PG and 2-PG in both inhibitor-treated and control samples.
-
Normalize the data to an internal standard and the total protein concentration or cell number.
-
Compare the relative levels of 3-PG and 2-PG between the treated and control groups. An increase in the 3-PG/2-PG ratio upon inhibitor treatment provides strong evidence of on-target PGAM1 inhibition.
-
Visualizing Pathways and Workflows
To further clarify the experimental logic and biological context, the following diagrams have been generated using the DOT language.
By employing these methodologies and comparative analyses, researchers can confidently validate the on-target efficacy of this compound and other PGAM1 inhibitors, paving the way for further preclinical and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Specificity of Pgam1-IN-2: A Comparative Guide to Metabolic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic inhibitor research, specificity is a paramount concern for therapeutic development and accurate experimental design. This guide provides a detailed comparison of Pgam1-IN-2 with other prominent metabolic inhibitors, focusing on their specificity, mechanisms of action, and available experimental data to support these claims.
Quantitative Comparison of Metabolic Inhibitors
The following table summarizes the key quantitative data for this compound and a selection of other metabolic inhibitors targeting glycolysis. This data is essential for comparing their potency and potential for off-target effects.
| Inhibitor | Primary Target | Mechanism of Action | On-Target Potency (IC50/Ki) | Off-Target Effects/Selectivity Profile |
| This compound | PGAM1 | Allosteric Inhibitor | IC50: 2.1 µM[1] | Data from comprehensive selectivity panels (e.g., kinome scans) are not publicly available. |
| PGMI-004A | PGAM1 | Allosteric Inhibitor | IC50: 13.1 µM, Ki: 3.91 µM[2][3] | Reported to have no obvious off-target effects in the initial study[3]. |
| KH3 | PGAM1 | Allosteric Inhibitor | IC50: 105 nM[4] | On-target activity confirmed by PGAM1 knockdown, but broad off-target screening data is not available[5][6]. |
| 2-Deoxy-D-glucose (2-DG) | Hexokinase (HK) | Competitive Inhibitor | - | Known to have off-target effects, including the activation of prosurvival pathways like PI3K/AKT signaling[7]. It also affects N-linked glycosylation[8]. |
| 3-Bromopyruvate (3-BP) | Hexokinase II (HKII) | Alkylating Agent | Ki: 2.4 mM[1][9][10] | A reactive compound with the potential for multiple off-target effects due to its alkylating nature. It has been reported to inhibit a Tie2 kinase with an IC50 of 250 nM[9]. |
| FX11 | Lactate Dehydrogenase A (LDHA) | Competitive Inhibitor | Ki: 8 µM[11][12] | Reported to be selective for LDHA over LDHB[13]. No specific off-target effects have been detailed in murine models[14]. |
| Galloflavin | Lactate Dehydrogenase (LDH) | Non-competitive Inhibitor | Ki: 5.46 µM (LDH-A), 15.06 µM (LDH-B)[15][16][17] | To date, the inhibition of LDH is the only described biochemical effect[15]. |
| TEPP-46 | Pyruvate Kinase M2 (PKM2) | Activator | AC50: 92 nM[18] | Highly selective for PKM2 over PKM1, PKR, and PKL[18]. However, some studies suggest potential off-target effects on PKM1[19]. |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: The role of PGAM1 in the glycolytic pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for assessing the specificity of metabolic inhibitors.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is critical. Below are detailed protocols for key assays used to characterize the specificity of metabolic inhibitors.
In Vitro PGAM1 Activity Assay
This assay measures the enzymatic activity of PGAM1 and the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human PGAM1 protein
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM EDTA
-
3-Phosphoglycerate (3-PG) substrate
-
Enolase
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
NADH
-
ADP
-
This compound or other test compounds
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, enolase, PK, LDH, NADH, and ADP.
-
Add the test compound (e.g., this compound) at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Add recombinant PGAM1 to all wells except for a no-enzyme control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate, 3-PG, to all wells.
-
Immediately measure the decrease in absorbance at 340 nm every minute for 30-60 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the conversion of 2-PG to lactate.
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its intended target within a cellular context.
Materials:
-
Cultured cells expressing the target protein (e.g., PGAM1)
-
This compound or other test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blot apparatus, antibodies against the target protein and a loading control)
Procedure:
-
Culture cells to ~80% confluency.
-
Treat the cells with the test compound at the desired concentration or with a vehicle control for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures in a thermal cycler for a fixed time (e.g., 3 minutes). A typical temperature gradient would be from 37°C to 70°C.
-
Cool the samples on ice and then lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein in the supernatant by Western blotting or other protein detection methods.
-
A shift in the melting curve of the target protein in the presence of the compound compared to the vehicle control indicates target engagement.
Cellular Metabolomics Analysis
This protocol outlines the steps for analyzing changes in the cellular metabolome upon treatment with a metabolic inhibitor.
Materials:
-
Cultured cells
-
This compound or other test compounds
-
Ice-cold 80% methanol
-
Cell scraper
-
Centrifuge
-
Lyophilizer or speed vacuum
-
LC-MS/MS system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow.
-
Treat the cells with the test compound or vehicle control for the desired time.
-
Rapidly aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Immediately add ice-cold 80% methanol to the cells to quench metabolism and extract metabolites.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Incubate on ice for 10 minutes, vortexing periodically.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract using a lyophilizer or speed vacuum.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples using an appropriate LC-MS/MS method to identify and quantify changes in metabolite levels.
Conclusion
The specificity of a metabolic inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. This compound is a potent inhibitor of PGAM1, but a comprehensive public dataset on its off-target effects is currently lacking. In contrast, inhibitors like FX11 and TEPP-46 have demonstrated a higher degree of characterized selectivity for their respective targets. The provided experimental protocols offer a robust framework for researchers to independently assess the specificity and on-target engagement of this compound and other metabolic inhibitors in their own experimental systems. Such rigorous evaluation is essential for the confident interpretation of research findings and the advancement of targeted metabolic therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PGMI-004A | PGAM1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. The Glycolytic Inhibitor 2-Deoxyglucose Activates Multiple Prosurvival Pathways through IGF1R - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. abmole.com [abmole.com]
- 13. Lactate Dehydrogenase A Inhibitor, FX11 - Calbiochem CAS 213971-34-7 | 427218 [merckmillipore.com]
- 14. FX11 INHIBITS AEROBIC GLYCOLYSIS AND GROWTH OF NEUROBLASTOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Galloflavin (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Modulation of PKM activity affects the differentiation of TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]
Pgam1-IN-2 vs. KH3: A Comparative Guide to PGAM1 Inhibitors
In the landscape of cancer metabolism research, the glycolytic enzyme Phosphoglycerate Mutase 1 (PGAM1) has emerged as a compelling therapeutic target. Its role in coordinating glycolysis and biosynthesis is crucial for rapid tumor growth, making its inhibition a promising strategy for cancer therapy.[1][2] This guide provides a detailed comparison of two prominent PGAM1 inhibitors, Pgam1-IN-2 and KH3, to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.
At a Glance: this compound vs. KH3
| Feature | This compound | KH3 |
| Enzymatic IC50 | 2.1 µM[3] | 105 nM[4] |
| Binding Affinity (Kd) | Not Reported | 890 nM[5] |
| Mechanism of Action | Not specified | Allosteric, Noncompetitive[5][6] |
| Cellular Potency (EC50) | 33.8 ± 6.1 µM (H1299 cells)[3] | 0.27 - 0.70 µM (PDAC cell lines)[7] |
| Reported Biological Effects | Inhibits H1299 cell proliferation[3] | Suppresses proliferation, glycolysis, and mitochondrial respiration in pancreatic cancer cells[8][9][10] |
| In Vivo Efficacy | Not Reported | Attenuates pancreatic cancer growth in patient-derived xenograft (PDX) models[4] |
In-Depth Analysis
KH3: A Potent Allosteric Inhibitor
KH3 has been identified as a highly potent, allosteric inhibitor of PGAM1.[4][6] With an enzymatic IC50 of 105 nM, it demonstrates significantly greater potency in vitro compared to this compound.[4] Structural and biochemical analyses have revealed that KH3 binds to a site distinct from the active site, inducing a conformational change that inhibits enzyme activity.[5][6] This noncompetitive mechanism of inhibition is a key characteristic of KH3.[5]
In cellular assays, KH3 effectively suppresses the proliferation of various pancreatic ductal adenocarcinoma (PDAC) cell lines with EC50 values in the sub-micromolar range.[7] Its mode of action involves the downregulation of both glycolysis and mitochondrial respiration.[8][9][10] Furthermore, in vivo studies using patient-derived xenograft (PDX) models of pancreatic cancer have demonstrated the ability of KH3 to attenuate tumor growth, highlighting its potential for preclinical and clinical development.[4]
This compound: A Useful Research Tool
This compound is another small molecule inhibitor of PGAM1 with a reported enzymatic IC50 of 2.1 µM.[3] While less potent than KH3 in enzymatic assays, it still represents a valuable tool for studying the effects of PGAM1 inhibition. It has been shown to inhibit the proliferation of the H1299 non-small cell lung cancer cell line with an IC50 of 33.8 ± 6.1 µM.[3] The detailed mechanism of action for this compound has not been as extensively characterized as that of KH3.
Which Inhibitor is Better?
Based on the currently available data, KH3 demonstrates superior potency and a more well-defined mechanism of action compared to this compound. Its lower IC50 and Kd values, coupled with demonstrated efficacy in both in vitro and in vivo cancer models, position it as a more promising candidate for translational research. The allosteric nature of KH3's inhibition may also offer advantages in terms of specificity and reduced potential for off-target effects compared to active site inhibitors.
However, the choice of inhibitor will ultimately depend on the specific research question and experimental context. This compound may still be a suitable and cost-effective option for initial screening studies or for experiments where high potency is not the primary requirement.
Experimental Methodologies
Below are detailed protocols for key experiments used to characterize PGAM1 inhibitors.
PGAM1 Enzymatic Assay (IC50 Determination)
This assay measures the enzymatic activity of PGAM1 and is used to determine the concentration of an inhibitor required to reduce enzyme activity by 50% (IC50).
Materials:
-
Purified recombinant human PGAM1 protein
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
3-Phosphoglycerate (3-PG), substrate
-
Enolase
-
Pyruvate Kinase
-
Lactate Dehydrogenase
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Inhibitor (this compound or KH3)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, 3-PG, enolase, pyruvate kinase, lactate dehydrogenase, PEP, and NADH.
-
Prepare serial dilutions of the inhibitor in DMSO or an appropriate solvent.
-
Add a small volume of each inhibitor dilution to the wells of the 96-well plate. Include a vehicle control (solvent only).
-
Add the purified PGAM1 enzyme to all wells except for a no-enzyme control.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm in a microplate reader. This corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (EC50 Determination)
This assay assesses the effect of the inhibitor on the proliferation of cancer cells to determine the effective concentration that inhibits cell growth by 50% (EC50).
Materials:
-
Cancer cell line of interest (e.g., PANC-1, H1299)
-
Complete cell culture medium
-
Inhibitor (this compound or KH3)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, CCK-8)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitor in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the cell proliferation reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualizing the Molecular Context
To better understand the role of PGAM1 and the experimental approaches to its study, the following diagrams are provided.
Caption: PGAM1's role in glycolysis and its regulation.
Caption: Workflow for comparing PGAM1 inhibitors.
References
- 1. 亞旭生物科技 [abscience.com.tw]
- 2. Cell Proliferation Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Phosphoglycerate mutase 1 knockdown inhibits prostate cancer cell growth, migration, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An allosteric PGAM1 inhibitor effectively suppresses pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. assaygenie.com [assaygenie.com]
Independent Validation of Pgam1-IN-2: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published findings for the phosphoglycerate mutase 1 (PGAM1) inhibitor, Pgam1-IN-2, with alternative PGAM1 inhibitors. Experimental data from original publications are presented to facilitate a comprehensive evaluation in the absence of direct independent validation studies for this compound.
Summary of Quantitative Data
The following tables summarize the reported inhibitory activities of this compound and other notable PGAM1 inhibitors. This data is extracted from their primary publications and provides a basis for comparing their potency and cellular effects.
| Inhibitor | Target | IC50 (Enzymatic Assay) | Cell Line | IC50 (Cell Proliferation Assay) | Reference |
| This compound (15h) | PGAM1 | 2.1 µM | H1299 | 33.8 ± 6.1 µM | [1] |
| PGMI-004A | PGAM1 | 13.1 µM | H1299 | Not Reported | [2][3] |
| MJE3 | PGAM1 | Not Reported | Human Breast Carcinoma | 33 µM | [4] |
| KH3 | PGAM1 | 105 nM | SW1990, PANC-1, AsPC-1, MIA PaCa-2 | 0.27 - 0.70 µM | [5] |
| Inhibitor | Binding Affinity (Kd) | Inhibition Constant (Ki) | Reference |
| PGMI-004A | 9.4 µM | 3.91 µM | [2][3] |
| KH3 | 890 nM | Not Reported | [5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the role of PGAM1 in cellular metabolism and the general workflow for evaluating its inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound and comparable inhibitors are provided below.
PGAM1 Enzymatic Activity Assay
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of PGAM1.
Principle: The conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) by PGAM1 is coupled to a series of enzymatic reactions that result in the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant human PGAM1 protein
-
3-phosphoglycerate (substrate)
-
Enolase
-
Pyruvate kinase
-
Lactate dehydrogenase
-
Adenosine diphosphate (ADP)
-
Nicotinamide adenine dinucleotide (NADH)
-
Assay buffer (e.g., Tris-HCl with MgCl2 and KCl)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, 3-PG, enolase, pyruvate kinase, lactate dehydrogenase, ADP, and NADH.
-
Add the test compound at various concentrations to the wells of the microplate. Include a DMSO control.
-
Add recombinant PGAM1 to initiate the reaction.
-
Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This colorimetric assay is a widely used method to assess the effect of a compound on cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., H1299)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (e.g., this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The originally published data for this compound indicates its potential as a PGAM1 inhibitor. However, a direct independent validation of these findings is not currently available in the public domain. When compared to other published PGAM1 inhibitors, such as the allosteric inhibitor KH3, this compound demonstrates a lower potency in both enzymatic and cellular assays. The provided data and protocols serve as a valuable resource for researchers interested in PGAM1 inhibition, highlighting the need for further independent studies to conclusively determine the efficacy and mechanism of action of this compound. It is recommended that any new research on this compound includes a direct comparison with more potent, well-characterized inhibitors like KH3 to provide a clear context for its activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PGMI-004A | PGAM1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. PGAM1 inhibitor KH3 | PGAM1 inhibitor | Probechem Biochemicals [probechem.com]
A Head-to-Head Comparison of Pgam1-IN-2 and Other Allosteric PGAM1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Pgam1-IN-2 and other prominent allosteric inhibitors of Phosphoglycerate Mutase 1 (PGAM1), a key enzyme in glycolysis and a promising target in cancer therapy. This document summarizes quantitative data, outlines experimental methodologies, and visualizes key pathways to aid in the evaluation and selection of these research compounds.
Introduction to PGAM1 and its Inhibition
Phosphoglycerate mutase 1 (PGAM1) catalyzes the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) in the glycolytic pathway.[1] Beyond its canonical role in energy metabolism, PGAM1 is increasingly recognized for its non-glycolytic functions, including the regulation of cell migration and protein-protein interactions, making it a multifaceted therapeutic target.[2][3] Allosteric inhibitors, which bind to a site distinct from the active site, offer the potential for greater specificity and novel mechanisms of action compared to traditional competitive inhibitors. This guide focuses on a head-to-head comparison of this compound (also identified as PGMI-004A) and two other well-characterized allosteric inhibitors, KH3 and HKB99.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters for this compound/PGMI-004A, KH3, and HKB99, providing a basis for direct comparison of their potency and efficacy.
Table 1: Enzymatic Inhibition and Binding Affinity
| Inhibitor | Target | IC50 (Enzymatic) | Ki | Kd | Mechanism of Action |
| This compound / PGMI-004A | PGAM1 | 13.1 µM | 3.91 µM | 7.2 µM / 9.4 µM | Allosteric |
| KH3 | PGAM1 | 105 nM | Not Reported | 890 nM | Allosteric |
| HKB99 | PGAM1 | Not Reported | Not Reported | Not Reported | Allosteric |
Table 2: Cellular Proliferation IC50 Values
| Inhibitor | Cell Line | Cancer Type | IC50 (Cellular) |
| This compound | H1299 | Non-Small Cell Lung Cancer | 33.8 µM |
| KH3 | SW1990 | Pancreatic Ductal Adenocarcinoma | 0.27 µM |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | 0.70 µM | |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | ~0.4 µM | |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | ~0.5 µM | |
| HKB99 | PC9 | Non-Small Cell Lung Cancer | 0.79 µM |
| HCC827 | Non-Small Cell Lung Cancer | 1.22 µM | |
| H1975 | Non-Small Cell Lung Cancer | 1.34 µM | |
| A549 | Non-Small Cell Lung Cancer | 5.62 µM | |
| HCC827ER (Erlotinib-resistant) | Non-Small Cell Lung Cancer | 1.020 µM |
Mechanism of Action and Cellular Effects
All three inhibitors, this compound/PGMI-004A, KH3, and HKB99, are allosteric inhibitors that bind to a novel pocket on PGAM1, distinct from the active site.[2][3] This allosteric inhibition blocks the conformational changes required for the enzyme's catalytic activity.
Metabolic Effects:
Inhibition of PGAM1 by these compounds leads to a predictable shift in cellular metabolism. By blocking the conversion of 3-PG to 2-PG, these inhibitors cause an accumulation of 3-PG and a depletion of 2-PG.[1] This has two major downstream consequences:
-
Inhibition of Glycolysis: The block in the glycolytic pathway leads to reduced production of pyruvate and lactate.[4]
-
Inhibition of the Pentose Phosphate Pathway (PPP): The accumulation of 3-PG allosterically inhibits 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the PPP. This leads to a decrease in PPP flux, which is crucial for the production of NADPH and nucleotide precursors.[1]
Non-Glycolytic Effects:
Recent studies have highlighted the role of PGAM1 in processes beyond metabolism. Allosteric inhibitors, particularly HKB99, have been shown to modulate these non-glycolytic functions:
-
Cell Migration and Invasion: HKB99 has been shown to inhibit the interaction between PGAM1 and α-smooth muscle actin (ACTA2), a protein involved in cell motility. This disruption of the PGAM1-ACTA2 interaction leads to reduced cancer cell migration and invasion.[5][6] While PGMI-004A was reported to be ineffective against tumor invasion, the allosteric nature of HKB99 appears to allow it to impact this non-metabolic function.[2]
-
Signaling Pathways:
-
HKB99: This inhibitor has been shown to overcome erlotinib resistance in non-small cell lung cancer by disrupting the IL-6/JAK2/STAT3 signaling pathway. HKB99 blocks the interaction of PGAM1 with JAK2 and STAT3. It also enhances oxidative stress and activates the JNK/c-Jun pathway while suppressing AKT and ERK signaling.
-
KH3: This inhibitor has been shown to suppress several signaling pathways involved in cancer development, including Hedgehog, NOTCH, and Wnt signaling, in pancreatic cancer cells.[7]
-
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of PGAM1 inhibitors.
4.1. PGAM1 Enzymatic Activity Assay (Coupled Assay)
This protocol describes a continuous spectrophotometric assay to measure the enzymatic activity of PGAM1 and determine the IC50 values of inhibitors. The assay couples the production of 2-phosphoglycerate by PGAM1 to the pyruvate kinase and lactate dehydrogenase reactions, resulting in the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant human PGAM1 protein
-
3-Phosphoglycerate (3-PG) substrate
-
2,3-Bisphosphoglycerate (2,3-BPG) cofactor
-
Enolase
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: Prepare a master mix containing all assay components except the PGAM1 enzyme and inhibitor. The final concentrations in the reaction should be optimized but are typically in the range of: 1-5 mM 3-PG, 10-20 µM 2,3-BPG, 1-2 units/mL enolase, 1-2 units/mL PK, 1-2 units/mL LDH, 1-2 mM PEP, 0.2-0.3 mM NADH, and 1-2 mM ATP.
-
Inhibitor Preparation: Prepare a serial dilution of the inhibitor (e.g., this compound, KH3, HKB99) in the assay buffer.
-
Assay Setup: In a 96-well plate, add a small volume of the diluted inhibitor or vehicle control to the appropriate wells.
-
Enzyme Addition: Add the PGAM1 enzyme to each well to initiate the reaction. The final concentration of PGAM1 should be in the linear range of the assay.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) spectrophotometer and measure the decrease in absorbance at 340 nm every 30-60 seconds for 15-30 minutes.
-
Data Analysis: Calculate the initial reaction velocity (rate of NADH oxidation) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
4.2. Cellular Proliferation Assay (e.g., using CellTiter-Glo®)
This protocol describes a method to assess the effect of PGAM1 inhibitors on the proliferation of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., H1299, PANC-1, PC9)
-
Complete cell culture medium
-
PGAM1 inhibitors (this compound, KH3, HKB99)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well opaque-walled plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 2,000-5,000 cells per well). Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Treatment: The next day, treat the cells with a serial dilution of the PGAM1 inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the average background luminescence from all readings. Plot the percentage of viable cells (relative to the vehicle control) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to PGAM1 inhibition.
Caption: PGAM1's central role in glycolysis and its influence on the Pentose Phosphate Pathway.
Caption: Workflow for determining enzymatic and cellular IC50 values for PGAM1 inhibitors.
Caption: Non-glycolytic functions of PGAM1 and their inhibition by HKB99.
Conclusion
This compound/PGMI-004A, KH3, and HKB99 represent a class of potent allosteric inhibitors of PGAM1 with significant potential as research tools and therapeutic leads. While all three effectively inhibit the enzymatic activity of PGAM1 and disrupt cellular metabolism, there are notable differences in their potency and their ability to modulate the non-glycolytic functions of the enzyme. KH3 stands out for its high enzymatic potency, while HKB99 demonstrates a broader mechanism of action by also targeting PGAM1's role in cell migration and key signaling pathways implicated in drug resistance. The choice of inhibitor will therefore depend on the specific research question and the desired biological outcome. This guide provides a foundational dataset and experimental framework to assist researchers in making an informed decision.
References
- 1. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PGAM1 Promotes Glycolytic Metabolism and Paclitaxel Resistance via Pyruvic Acid Production in Ovarian Cancer Cells [imrpress.com]
- 5. HKB99, an allosteric inhibitor of phosphoglycerate mutase 1, suppresses invasive pseudopodia formation and upregulates plasminogen activator inhibitor-2 in erlotinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
Safety Operating Guide
Personal protective equipment for handling Pgam1-IN-2
Essential Safety and Handling Guide for Pgam1-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent inhibitor of phosphoglycerate mutase 1 (PGAM1). Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent skin and respiratory exposure. For incidental contact, such as handling solutions, standard laboratory PPE is required. For operations with a higher risk of exposure, such as weighing the powder or cleaning spills, enhanced protection is necessary.
| PPE Item | Specification for Powder Handling | Specification for Solution Handling |
| Gloves | Double-gloving with nitrile rubber gloves (minimum 5 mil thickness). Ensure no skin is exposed between the glove and lab coat sleeve. | Nitrile rubber gloves (minimum 5 mil thickness). |
| Eye Protection | Chemical safety goggles with side shields. | Chemical safety glasses with side shields. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator. | Not generally required if handled in a certified chemical fume hood. |
| Protective Clothing | Full-length, buttoned lab coat. | Full-length, buttoned lab coat. |
| Footwear | Closed-toe shoes. | Closed-toe shoes. |
Note: Always consult the specific Safety Data Sheet (SDS) for this compound before handling the compound.[1]
Operational Plan: Safe Handling Procedures
1. Preparation and Weighing of Powdered this compound:
-
Engineering Controls: All handling of powdered this compound must be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Procedure:
-
Don all required PPE for powder handling.
-
Place a weigh boat on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula.
-
Avoid creating dust. If the powder is statically charged, consider using an anti-static gun.
-
Once weighed, securely close the primary container of this compound.
-
Proceed with the preparation of the stock solution within the fume hood.
-
2. Preparation of this compound Stock Solution:
-
Solubility: this compound is soluble in DMSO.[1]
-
Procedure:
-
Within the fume hood, add the appropriate volume of DMSO to the vessel containing the weighed this compound powder.
-
Gently swirl the mixture to dissolve the powder completely. Sonication may be used to aid dissolution.
-
Once dissolved, the stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.[1]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Contaminated solid waste, including empty vials, weigh boats, and used PPE (gloves, etc.), should be placed in a designated hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
-
-
Liquid Waste:
-
Unused or waste solutions of this compound should be collected in a sealed, clearly labeled hazardous waste container.
-
Do not dispose of this compound solutions down the drain.
-
-
Disposal Vendor: All hazardous waste must be disposed of through a certified hazardous waste management company in accordance with local, state, and federal regulations.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the hazard and decontaminate the area.
-
Minor Spill (Powder):
-
Evacuate the immediate area and restrict access.
-
Don appropriate PPE, including a respirator.
-
Gently cover the spill with a damp paper towel to avoid creating dust.
-
Carefully wipe up the spill, working from the outside in.
-
Place all contaminated materials in a sealed bag and dispose of as hazardous waste.
-
Clean the spill area with soap and water.
-
-
Minor Spill (Solution):
-
Evacuate the immediate area and restrict access.
-
Don appropriate PPE.
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the absorbent material and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team for assistance.
-
Experimental Protocol: General Guideline for In Vitro Cell-Based Assays
This protocol provides a general framework for utilizing this compound in cell-based experiments. Specific concentrations and incubation times will need to be optimized based on the cell line and experimental objectives.
Objective: To assess the effect of this compound on the proliferation of a cancer cell line.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest (e.g., H1299)[1]
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Prepare this compound Stock Solution: As described in the "Operational Plan" section, prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium from the stock solution to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control group (medium with the same concentration of DMSO as the treatment groups).
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Cell Proliferation Assay:
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control.
-
Plot the cell viability versus the concentration of this compound to determine the IC50 value.
-
Visualizations
PGAM1 Signaling Pathway
Phosphoglycerate mutase 1 (PGAM1) is a key enzyme in the glycolytic pathway. It is also regulated by and can influence other major signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
